8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
8-acetyl-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-7-8-14(16-17(13)22-10-15(20)18-16)21-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBVRUAVDKXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OCC3=CC=CC=C3)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728576 | |
| Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-32-3 | |
| Record name | 8-Acetyl-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035229-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetyl-5-(benzyloxy)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one synthesis pathway
An In-Depth Technical Guide on the Synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed pathway for the synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The narrative is structured to deliver not only a sequence of steps but also the underlying chemical principles and strategic considerations that inform the synthesis, ensuring a reproducible and scalable process for research professionals.
Introduction: The Significance of the Benzoxazinone Scaffold
Benzoxazinone derivatives represent a class of "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[3][4] The target molecule, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (CAS No. 1035229-32-3), serves as a valuable intermediate for creating novel derivatives for structure-activity relationship (SAR) studies, particularly in the development of central nervous system agents.[5] This guide outlines a robust and logical synthetic route, beginning from commercially available precursors.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis is logically divided into two primary stages:
-
Construction of a highly functionalized aminophenol precursor: This involves the strategic installation of the requisite acetyl, benzyloxy, and amino groups onto a phenolic core.
-
Heterocyclic ring formation: This stage involves the acylation of the aminophenol followed by a base-mediated intramolecular cyclization to yield the target benzoxazinone structure.
Retrosynthetic Analysis
The synthetic plan is derived from a retrosynthetic analysis that deconstructs the target molecule into simpler, more accessible precursors. The key disconnection occurs at the ether and amide bonds of the oxazinone ring, identifying N-(5-acetyl-3-(benzyloxy)-2-hydroxyphenyl)-2-chloroacetamide as the immediate precursor. This intermediate, in turn, originates from a substituted aminophenol and chloroacetyl chloride.
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An In-depth Technical Guide to the Physicochemical Properties of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Foreword: Navigating the Known and the Unknown in Drug Discovery
In the landscape of modern drug discovery, we often encounter novel chemical entities with significant therapeutic potential but limited published empirical data. 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a compound built upon the versatile benzoxazinone scaffold, represents such a case. The absence of extensive experimental characterization in public literature does not diminish its potential; rather, it presents an opportunity to apply a rigorous, predictive, and systematic approach to its analysis.
This guide is structured to serve researchers, medicinal chemists, and drug development professionals by providing a dual perspective. First, we present a comprehensive profile of the molecule's predicted physicochemical properties, derived from robust computational models that are foundational to early-stage drug development.[1][2][] These in silico predictions offer a critical starting point for understanding its potential behavior in biological systems.
Second, and more importantly, this document provides detailed, field-proven experimental protocols for the empirical determination of these key properties. We move beyond simple checklists, explaining the causality behind methodological choices to ensure that the data you generate is not only accurate but also meaningful. Each protocol is designed as a self-validating system, providing you with the tools to confidently characterize this molecule and others like it. This is the practical application of science: building a bridge from computational prediction to tangible, reliable experimental data.
Molecular Overview and Structural Significance
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound featuring a core benzoxazinone ring system. This scaffold is of significant interest in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities. The key structural features of the target molecule include:
-
Benzoxazinone Core: A bicyclic system that provides a rigid, planar framework.
-
Acetyl Group at C8: This ketone functionality can act as a hydrogen bond acceptor and a potential site for metabolic activity.
-
Benzyloxy Group at C5: A bulky, lipophilic group that significantly influences the molecule's solubility and lipophilicity. The ether linkage offers some conformational flexibility.
-
Lactam Moiety: The cyclic amide within the oxazinone ring is a key polar feature, capable of hydrogen bonding.
Understanding the interplay of these functional groups is paramount, as they collectively dictate the molecule's physicochemical profile and, consequently, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4]
Predicted Physicochemical Profile
In the absence of published experimental data, computational methods provide the first essential glimpse into a molecule's drug-like properties.[1][2][5] The following table summarizes the predicted physicochemical parameters for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. These values were derived using industry-standard algorithms, such as those based on Quantitative Structure-Property Relationships (QSPR).[6]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₇H₁₅NO₄ | Provides the elemental composition. |
| Molecular Weight | 297.31 g/mol | Influences diffusion and transport across biological membranes. A value <500 g/mol is generally favorable per Lipinski's Rule of Five.[5] |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity. This range suggests good membrane permeability but may require formulation strategies to enhance aqueous solubility.[7] |
| Aqueous Solubility (logS) | Low to Moderate | The benzyloxy and acetyl groups decrease water solubility. Critical for oral bioavailability and formulation.[4] |
| pKa (Acidic/Basic) | Acidic: ~9-10 (Lactam N-H)Basic: None significant | The lactam proton is weakly acidic. The molecule is unlikely to be protonated under physiological pH, impacting its solubility and interactions.[8][9] |
| Polar Surface Area (PSA) | ~60-70 Ų | Predicts transport properties. A value < 140 Ų is associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Ether O) | Influences solubility and receptor binding interactions. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
Methodologies for Experimental Verification
The following sections detail the standard operating procedures for empirically determining the critical physicochemical properties of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Scientific Rationale: Lipophilicity, quantified as logP, is a cornerstone of drug design. It governs a molecule's ability to cross lipid bilayers, its binding to plasma proteins, and its potential for off-target effects.[7] The "shake-flask" method, though manual, remains the gold standard for its accuracy and directness in measuring the partitioning equilibrium.[10][11]
Experimental Protocol: Shake-Flask Method (OECD 107)
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[7]
-
Saturate the PBS solution with n-octanol by mixing vigorously for 24 hours and allowing the phases to separate.
-
Similarly, saturate n-octanol with the PBS solution. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v) to achieve a final concentration that is detectable in both phases. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.
-
-
Partitioning:
-
Vigorously shake the mixture in a sealed vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).[7]
-
Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample a precise volume from both the upper (n-octanol) and lower (aqueous) phases.
-
Quantify the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve must be generated for accurate quantification.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The final logP is the base-10 logarithm of P: logP = log10(P)
-
Workflow Visualization:
Caption: Workflow for logP Determination via Shake-Flask Method.
Acidity Constant (pKa) Determination
Scientific Rationale: The pKa value defines the ionization state of a molecule at a given pH.[9][13] This is critical as the charge state affects solubility, permeability, receptor binding, and metabolic stability. For this molecule, the lactam N-H proton is the most likely titratable group. UV-Vis spectrophotometry is a highly sensitive method for pKa determination, provided the molecule has a chromophore close to the ionization site, which is the case here. The method relies on the principle that the protonated and deprotonated forms of the molecule will have different UV absorption spectra.[14]
Experimental Protocol: UV-Metric Titration
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.[15]
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
-
-
Sample and Buffer Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of universal buffers covering a wide pH range (e.g., from pH 2 to 12). The ionic strength should be kept constant across all buffers.
-
-
Measurement:
-
Add a small, constant amount of the compound stock solution to separate aliquots of each buffer, ensuring the final organic solvent concentration is low and consistent (<1%).
-
Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffer solution.[16][17]
-
Measure the precise pH of each solution after spectral acquisition.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot Absorbance vs. pH at these selected wavelengths. The resulting data should form a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] and [HA] are the concentrations of the deprotonated and protonated species, respectively.
-
Workflow Visualization:
Caption: Workflow for pKa Determination via UV-Metric Titration.
Thermal Stability Analysis
Scientific Rationale: Thermal stability is a key indicator of a compound's robustness for storage, formulation, and manufacturing processes. Thermogravimetric Analysis (TGA) measures changes in a material's mass as a function of temperature in a controlled atmosphere.[18][19] It precisely identifies the temperatures at which decomposition or desolvation occurs.[20]
Experimental Protocol: Dynamic Thermogravimetric Analysis (TGA)
-
Instrument Calibration:
-
Ensure the TGA instrument's balance and temperature sensor are calibrated using certified reference materials.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the solid compound (typically 2-10 mg) into a TGA pan (e.g., aluminum or platinum).
-
-
TGA Program:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Execute a dynamic heating program: ramp the temperature from ambient (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[21]
-
-
Data Acquisition and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of a significant mass loss step indicates the beginning of thermal decomposition.
-
The first derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperature of the maximum rate of mass loss.
-
Conclusion
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one presents a molecular architecture of significant interest for drug discovery. While publicly available experimental data is scarce, this guide provides a robust framework for its comprehensive physicochemical characterization. The in silico predictions suggest a compound with favorable drug-like properties, including appropriate molecular weight and membrane permeability, though potentially limited by aqueous solubility.
The true value of this guide lies in the detailed, rationale-driven experimental protocols provided. By meticulously applying these methodologies for determining logP, pKa, and thermal stability, researchers can replace prediction with certainty. This systematic approach not only validates the computational models but, more importantly, generates the high-quality, reliable data essential for advancing a promising compound through the drug development pipeline.
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A Strategic Guide to Elucidating the Mechanism of Action of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Preamble: The Enigma of a Privileged Scaffold
The 2H-benzo[b]oxazin-3(4H)-one core is a quintessential "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and antiplatelet effects.[1][2][3][4] This versatility stems from the scaffold's rigid, bicyclic structure which serves as an excellent foundation for presenting a variety of pharmacophoric features to diverse biological targets.
The specific compound, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one , remains a largely uncharacterized entity within this broad family. While its synthesis and basic properties are known, its mechanism of action (MoA) has not been elucidated in publicly available literature. Commercial suppliers suggest its utility as a synthetic intermediate for compounds targeting the central nervous system (CNS), such as anxiolytics or anticonvulsants, but provide no direct evidence.[5]
This guide, therefore, deviates from a traditional whitepaper that would describe a known MoA. Instead, it serves as a strategic and methodological roadmap for the research scientist. Drawing upon the known pharmacology of the benzoxazinone class, we will outline a logical, tiered experimental framework designed to systematically uncover the biological targets and molecular pathways of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This document is designed not as a static report, but as a dynamic research plan.
Section 1: Physicochemical Profile of the Target Compound
Before embarking on a biological investigation, understanding the fundamental properties of the molecule is critical. These parameters influence solubility, cell permeability, and potential liabilities.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | [5] |
| Molecular Weight | 297.31 g/mol | [5] |
| CAS Number | 1035229-32-3 | [5] |
| Appearance | Solid (predicted) | - |
| Predicted LogP | 2.6 | [6] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [6] |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Ether O, 1x Lactam O) | [6] |
The predicted LogP value of 2.6 suggests good membrane permeability, making intracellular targets plausible. The presence of both hydrogen bond donors and acceptors allows for a variety of potential interactions with protein binding sites.
Section 2: A Landscape of Potential Mechanisms Based on Structural Analogs
The diverse activities of the benzoxazinone family provide a fertile ground for hypothesis generation. The specific substitutions on our target compound—an acetyl group at position 8 and a benzyloxy group at position 5—will critically influence its pharmacology.
-
Kinase Inhibition: Many benzoxazinone derivatives function as kinase inhibitors.[2] The ATP-binding site of kinases is a common target for heterocyclic compounds. The planar benzoxazinone core could readily fit into the adenine-binding region, with the acetyl and benzyloxy groups projecting into specificity pockets to determine which of the 500+ human kinases are targeted.
-
GPCR Modulation: Various benzoxazinones have been developed as ligands for G-protein coupled receptors. Examples include antagonists for serotonin (5-HT) receptors and agonists for β2-adrenoceptors.[1][7] The benzyloxy group, in particular, could engage in hydrophobic or aromatic interactions common in GPCR ligand-binding pockets.
-
Ion Channel Modulation: The suggestion of anxiolytic or anticonvulsant activity points toward potential modulation of CNS ion channels. A primary candidate would be the GABA-A receptor, the target of benzodiazepines, which are also heterocyclic structures.[8] Modulation of this receptor enhances inhibitory neurotransmission, a classic mechanism for anxiolytics.[8]
-
Enzyme Inhibition: Beyond kinases, benzoxazinones have been shown to inhibit other enzymes, such as phosphodiesterases (PDEs) and renin.[1][9] The acetyl group or the lactam carbonyl could act as key interacting moieties with the active sites of various hydrolases or transferases.
This landscape of possibilities necessitates a broad but systematic screening approach to avoid premature focus on a single, unsubstantiated hypothesis.
Section 3: A Phased Experimental Strategy for Mechanism of Action Elucidation
We propose a three-tiered approach, moving from broad, unbiased phenotypic screening to specific target identification and validation. This strategy maximizes the potential for discovery while maintaining rigorous, evidence-based progression.
Diagram: Overall MoA Elucidation Workflow
Caption: Inhibition of EGFR phosphorylation blocks downstream MAPK signaling.
Section 4: Conclusion and Forward Outlook
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one stands as a molecule of potential, backed by the rich pharmacological history of its parent scaffold. Its true mechanism of action, however, remains an open question. The experimental framework detailed in this guide provides a rigorous, logical, and resource-efficient pathway to unraveling this mystery. By progressing from broad phenotypic observation to specific, hypothesis-driven target validation, researchers can systematically de-risk their investigation and build a compelling, data-driven narrative of the compound's biological function. The journey from a mere chemical structure to a well-understood pharmacological tool is a cornerstone of drug discovery, and the strategy outlined here provides the map for that journey.
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8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one CAS number 1035229-32-3
An In-Depth Technical Guide to the 2H-Benzo[b][1][2]oxazin-3(4H)-one Scaffold: A Privileged Structure in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, a heterocyclic motif of significant interest in contemporary medicinal chemistry. While we will use 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (CAS Number: 1035229-32-3) as a representative example, the primary focus will be on the broader class of derivatives and their burgeoning therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, biological activities, and structure-activity relationships of this versatile chemical series.
Introduction: The Rise of the Benzoxazinone Core
The 2H-benzo[b][1][2]oxazin-3(4H)-one skeleton is a privileged heterocyclic system that has garnered substantial attention from phytochemists and medicinal chemists alike.[3] Its presence in a variety of biologically active compounds has established it as a valuable template for the design of novel therapeutics.[3][4] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][6][7]
Our exemplary molecule, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, embodies the key structural features of this class. While specific data on this particular derivative is limited, its constituent functional groups—the acetyl moiety, the benzyloxy substituent, and the core benzoxazinone ring system—are all amenable to synthetic modification, allowing for the exploration of vast chemical space and the optimization of biological activity.
Physicochemical Characteristics
A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery program. Below is a summary of the available data for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
| Property | Value | Source |
| CAS Number | 1035229-32-3 | [8][9][10] |
| Molecular Formula | C₁₇H₁₅NO₄ | [11] |
| Molecular Weight | 297.31 g/mol | [11] |
Note: Further experimental characterization, such as melting point, solubility, and pKa, would be necessary for a comprehensive profile.
Synthetic Strategies: Building the Benzoxazinone Core
The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives can be achieved through various synthetic routes. A common and effective strategy involves the condensation of an appropriately substituted 2-aminophenol with a chloroacetyl chloride, followed by intramolecular cyclization. This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the aromatic ring and the N-acyl side chain.
General Synthetic Workflow
Caption: A generalized synthetic route to the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold.
Step-by-Step Methodology
-
N-acylation: The initial step involves the reaction of a substituted 2-aminophenol with chloroacetyl chloride in the presence of a mild base, such as triethylamine or sodium bicarbonate. The choice of solvent is typically an inert one, like dichloromethane or tetrahydrofuran, to avoid side reactions. This reaction proceeds via a nucleophilic acyl substitution, where the amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.
-
Intramolecular Cyclization: The resulting N-(2-hydroxyphenyl)-2-chloroacetamide intermediate is then treated with a stronger base, such as sodium hydride or potassium carbonate, to facilitate an intramolecular Williamson ether synthesis. The phenoxide, formed in situ, acts as a nucleophile, displacing the chloride to form the heterocyclic ring of the benzoxazinone.
-
Further Functionalization: The core scaffold can be further modified. For instance, the acetyl group in our example molecule could be introduced via a Friedel-Crafts acylation of the aromatic ring prior to the initial condensation step. The benzyloxy group is typically installed using a Williamson ether synthesis on a free hydroxyl group.
Biological Activities and Therapeutic Potential
The true value of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold lies in its diverse biological activities. The following sections highlight some of the most promising therapeutic areas where these derivatives have shown significant potential.
Anticancer Activity
A significant body of research has focused on the development of benzoxazinone derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cellular signaling pathways.
-
PI3K/mTOR Dual Inhibition: Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and orally active dual inhibitors of PI3K and mTOR.[12] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinone derivatives.
-
CDK9 Inhibition: More recently, derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9).[13] CDK9 is a key transcriptional regulator, and its inhibition leads to a decrease in the expression of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[13] This mechanism is particularly relevant for the treatment of hematologic malignancies.[13]
-
Induction of DNA Damage: Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to a 1,2,3-triazole moiety have been shown to induce DNA damage in tumor cells, leading to cell death.[14]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anti-inflammatory properties, particularly in the context of neuroinflammation.[5] Certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[5]
Platelet Aggregation Inhibition
Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and evaluated for their ability to inhibit platelet aggregation.[2] Some derivatives have shown potent inhibitory effects on ADP-induced platelet aggregation, suggesting their potential as antithrombotic agents.[2]
Other Therapeutic Areas
The versatility of the benzoxazinone scaffold is further evidenced by its exploration in other therapeutic areas, including:
-
Beta2-Adrenoceptor Agonists: For the treatment of bronchoconstriction.[15]
-
Antimicrobial Agents: Showing activity against both bacteria and fungi.[3][7]
-
Neuropeptide Y Y5 Receptor Antagonists: With potential applications in the treatment of obesity.[3]
Structure-Activity Relationships (SAR)
Preliminary SAR studies have provided some insights into the structural requirements for biological activity. For instance, in the series of platelet aggregation inhibitors, the nature and position of substituents on the N-phenyl ring were found to significantly influence the inhibitory potency.[2] Similarly, for the PI3K/mTOR inhibitors, modifications to the 4-phenyl substituent were crucial for achieving high potency and selectivity.[12] A comprehensive SAR understanding for each therapeutic target will require the synthesis and evaluation of extensive compound libraries.
Experimental Protocols
The following is a representative, hypothetical protocol for the synthesis and preliminary screening of a novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivative.
Synthesis
-
Step 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide.
-
To a stirred solution of 2-amino-5-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 6-methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of the product from Step 1 (1.0 eq) in DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from ethanol to afford the pure compound.
-
In Vitro Anticancer Screening
-
Cell Culture: Maintain a human cancer cell line (e.g., A549 lung cancer cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
MTT Assay:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound (e.g., 0.1 to 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
-
Future Directions
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Exploring new therapeutic targets: The versatility of the scaffold suggests that it may be active against a wider range of biological targets than currently known.
-
Developing more selective inhibitors: Fine-tuning the structure of these derivatives could lead to compounds with improved selectivity and reduced off-target effects.
-
Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be needed to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability.
References
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Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. PubMed. [Link]
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Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
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Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]
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Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. ResearchGate. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel benzoxazinone derivative, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the analytical workflow. We will explore a logical, self-validating sequence of experiments, from synthesis to spectroscopic analysis, to definitively confirm the molecular structure of this target compound.
Introduction: The Significance of Benzoxazinones
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives have been investigated for their potential as anti-inflammatory, analgesic, and platelet aggregation inhibitors, among other therapeutic applications.[3][4] The precise substitution pattern on the benzoxazinone ring system is critical to its pharmacological profile. Therefore, rigorous and unambiguous structure elucidation is a cornerstone of any research and development program involving this class of molecules.
This guide will present a hypothetical but scientifically rigorous elucidation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a compound with potential for further functionalization and biological screening.
Part 1: Proposed Synthesis and Initial Characterization
A logical first step in structure elucidation is to understand the synthetic pathway, as this provides a strong indication of the expected final structure. While a specific synthesis for the title compound is not widely published, a plausible route can be designed based on established methods for analogous benzoxazinones.[5][6]
Experimental Protocol: Proposed Synthesis
A potential synthesis could involve the reaction of a suitably substituted 2-aminophenol with an appropriate reagent to form the oxazinone ring, followed by or preceded by acetylation. A plausible precursor could be a derivative of 2-amino-4-benzyloxyphenol.
The expected product, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, has the following molecular characteristics:
Once synthesized, initial characterization would involve determining the melting point and assessing purity via High-Performance Liquid Chromatography (HPLC).
Part 2: Spectroscopic Analysis Workflow
The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for the unambiguous assignment of the complete molecular architecture.
Caption: Workflow for Structure Elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the first port of call after synthesis to confirm that the reaction has yielded a product of the correct molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, which can be used to determine the molecular formula.[8][9]
Experimental Protocol:
-
Dissolve a small sample of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in both positive and negative ion modes.
Predicted Data & Interpretation: For C₁₇H₁₅NO₄, the expected HRMS data would be:
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 298.1074 |
| [M+Na]⁺ | 320.0893 |
| [M-H]⁻ | 296.0928 |
The observation of a prominent ion at m/z 298.1074 in positive mode would provide strong evidence for the successful synthesis of a compound with the molecular formula C₁₇H₁₅NO₄.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see absorptions corresponding to the amide, ketone, ether, and aromatic functionalities.
Experimental Protocol:
-
Prepare the sample using either a KBr pellet or as a thin film on a salt plate.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Scan the sample over the range of 4000-400 cm⁻¹.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Functional Group | Expected Vibration |
| ~3200 | N-H (amide) | Stretching |
| ~1700 | C=O (amide lactone) | Stretching |
| ~1680 | C=O (acetyl ketone) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1250 | C-O-C (aryl ether & benzyloxy) | Asymmetric Stretching |
| ~1050 | C-O-C (benzyloxy) | Symmetric Stretching |
The presence of two distinct carbonyl peaks around 1700 cm⁻¹ and 1680 cm⁻¹ would be a key diagnostic feature, confirming the presence of both the lactone and the acetyl ketone groups. The N-H stretch further supports the benzoxazinone ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, providing a definitive structural proof.[10][11]
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
Caption: Numbering scheme for NMR assignments. (Note: Image is a placeholder).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | s | 1H | N-H | Amide proton, typically broad and downfield. |
| ~7.4-7.3 | m | 5H | Phenyl-H | Protons of the benzyl group. |
| ~7.1 | d | 1H | Aromatic H | Proton on the benzoxazinone ring, ortho to the acetyl group. |
| ~6.8 | d | 1H | Aromatic H | Proton on the benzoxazinone ring, meta to the acetyl group. |
| ~5.2 | s | 2H | O-CH₂-Ph | Methylene protons of the benzyl group. |
| ~4.6 | s | 2H | O-CH₂-C=O | Methylene protons in the oxazinone ring. |
| ~2.5 | s | 3H | CO-CH₃ | Methyl protons of the acetyl group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Carbon Type (DEPT-135) | Assignment |
| ~198 | C | C=O (Ketone) |
| ~165 | C | C=O (Lactone) |
| ~150-120 | C, CH | Aromatic Carbons |
| ~70 | CH₂ | O-CH₂-Ph |
| ~68 | CH₂ | O-CH₂-C=O |
| ~26 | CH₃ | CO-CH₃ |
2D NMR Interpretation - The Trustworthiness Pillar:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see a correlation between the two aromatic protons on the benzoxazinone ring, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to. It would definitively link the proton signals at ~5.2 ppm and ~4.6 ppm to their respective methylene carbons, and the signal at ~2.5 ppm to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the fragments. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
The N-H proton (~10.5 ppm) to the lactone carbonyl carbon (~165 ppm).
-
The acetyl methyl protons (~2.5 ppm) to the ketone carbonyl carbon (~198 ppm) and the aromatic carbon to which the acetyl group is attached.
-
The benzyloxy CH₂ protons (~5.2 ppm) to the aromatic carbon at position 5 and the ipso-carbon of the phenyl ring.
-
This web of correlations provides a self-validating system. Each piece of data must be consistent with the others to confirm the proposed structure.
Part 3: Final Structure Confirmation
By integrating the data from all spectroscopic techniques, we can definitively confirm the structure of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
-
MS confirms the molecular formula is C₁₇H₁₅NO₄.
-
IR confirms the presence of N-H, two distinct C=O groups (lactone and ketone), and aromatic C-O bonds.
-
¹H and ¹³C NMR provide the exact number and type of protons and carbons.
-
2D NMR connects these individual atoms, confirming the benzoxazinone core, the placement of the benzyloxy group at position 5, and the acetyl group at position 8.
The convergence of all these data points on a single, consistent structure provides the highest level of confidence in the elucidation.
References
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PubChem. (n.d.). 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. Retrieved from [Link]
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PubMed. (2005). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. Retrieved from [Link]
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ChemUniverse. (n.d.). 8-acetyl-5-(benzyloxy)-2h-benzo[b][1][2]oxazin-3(4h)-one. Retrieved from [https://www.chemuniverse.com/8-acetyl-5-(benzyloxy)-2h-benzo[b][1][2]oxazin-3(4h)-one]([Link]1][2]oxazin-3(4h)-one)
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzoxazinone Derivatives
Abstract
Benzoxazinone derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, most notably in medicinal chemistry and drug discovery. Their intrinsic chemical reactivity and broad spectrum of biological activities have established them as privileged scaffolds in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of benzoxazinone derivatives. We will traverse the seminal moments of their initial synthesis, delve into the mechanistic underpinnings of their formation, and chart the expansion of their synthetic methodologies. Furthermore, this guide will illuminate the ever-growing landscape of their biological applications, supported by mechanistic insights and key experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical class of compounds.
The Dawn of an Era: The Initial Discovery
The journey of benzoxazinone derivatives begins in the early 20th century. In a landmark discovery, the first synthesis of a 4H-3,1-benzoxazin-4-one derivative was reported by Heller and Fiesselmann in 1902.[1][2] Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine, which yielded 2-aryl-4H-1,3-benzoxazin-4-ones.[1] This foundational discovery not only introduced a novel class of heterocyclic compounds but also established a fundamental synthetic pathway that continues to be relevant in contemporary organic synthesis.[1][3]
The parent 4H-3,1-benzoxazine ring system, a related but distinct structure, was later synthesized in 1944 by Holly and Cope through a Mannich-type condensation of a primary amine, a phenol, and formaldehyde.[1] While distinct, the discovery of both the benzoxazinone and benzoxazine cores laid the crucial groundwork for the burgeoning field of benzoxazine chemistry.
The Architectural Blueprint: Evolution of Synthetic Methodologies
The versatility of the benzoxazinone scaffold is intrinsically linked to the diverse and evolving synthetic strategies for its construction. The initial approach utilizing anthranilic acid remains a cornerstone, owing to its bifunctional nature, containing both a carboxylic acid and a nucleophilic amino group.[3]
The Classical Approach: Synthesis from Anthranilic Acid Derivatives
The reaction of anthranilic acid with acid chlorides or anhydrides is one of the most established and straightforward methods for synthesizing 2-substituted 4H-3,1-benzoxazin-4-ones.[3][4]
Mechanism of Formation:
The reaction with two equivalents of an acid chloride in a basic solvent like pyridine proceeds through a well-defined mechanism.[3][4]
-
N-Acylation: The first equivalent of the acid chloride acylates the amino group of anthranilic acid.
-
Mixed Anhydride Formation: The second equivalent reacts with the carboxylic acid group to form a mixed anhydride.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization with the loss of an acid molecule yields the benzoxazinone derivative.[4]
A similar outcome can be achieved by heating anthranilic acid with an excess of acetic anhydride, which leads to the formation of 2-acetonyl benzoxazinone.[4]
Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid
-
Step 1: Dissolve anthranilic acid in pyridine.
-
Step 2: Add two equivalents of the desired aroyl chloride to the solution.
-
Step 3: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 4: Pour the reaction mixture into ice-water to precipitate the product.
-
Step 5: Filter, wash the solid with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Modern Synthetic Innovations
While classical methods remain valuable, the quest for greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of novel synthetic strategies.
-
Transition-Metal Catalysis: Copper-catalyzed decarboxylative coupling and domino reactions have emerged as powerful tools for the synthesis of functionalized benzoxazinones.[2][5] For instance, a Cu-catalyzed domino reaction of arylmethanamines with 2-iodobenzoic acids provides access to a variety of benzoxazin-4-ones.[2]
-
Rhodium(III)-Catalyzed C-H Activation: A more recent advancement involves the Rh(III)-catalyzed direct ortho-C-H bond carbonylation of anilines and their derivatives.[6] This method boasts high atom economy and allows for the convenient derivatization of drugs containing aryl amine groups.[6]
-
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of benzoxazinone derivatives, often under solvent-free or transition-metal-free conditions.[5]
Table 1: Comparison of Synthetic Methodologies for Benzoxazinone Derivatives
| Methodology | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Classical Acylation | Anthranilic Acid, Acid Chlorides/Anhydrides | Pyridine | Well-established, straightforward | Requires stoichiometric reagents, can have harsh conditions |
| Cu-Catalyzed Domino Reaction | Arylmethanamines, 2-Iodobenzoic Acids | Copper Catalyst | Good functional group tolerance | Moderate yields, requires catalyst |
| Rh(III)-Catalyzed C-H Carbonylation | Anilines, Carbon Monoxide | Rh(III) Catalyst | High atom economy, direct functionalization | Requires specialized catalyst and CO gas |
| Ultrasound-Assisted Synthesis | Anthranilic Acids, Aryl Aldehydes | Acetic Anhydride | Rapid, high yields, transition-metal-free | Specialized equipment required |
A Scaffold of Immense Potential: The Broad Spectrum of Biological Activities
The benzoxazinone core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable array of biological activities. This versatility stems from the ability to readily modify the core structure at various positions, allowing for the fine-tuning of pharmacological properties.
Anticancer Activity
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
-
Targeting c-Myc G-quadruplex: Certain benzoxazinone derivatives have been shown to inhibit the proliferation and migration of cancer cells by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, leading to the downregulation of c-Myc mRNA expression.[7]
-
Tyrosine Kinase Inhibition: Novel 1,4-benzoxazin-3-one derivatives have been synthesized with inhibitory activities against tyrosine kinases such as KDR and ABL, which are implicated in cancer progression.[8]
Diagram 1: Mechanism of Action of c-Myc Targeting Benzoxazinones
Caption: Benzoxazinone derivatives can induce G-quadruplex formation in the c-Myc promoter, leading to transcriptional repression and inhibition of cancer cell proliferation.
Antimicrobial and Antifungal Activity
The benzoxazinone scaffold has been extensively explored for its antimicrobial properties.
-
Broad-Spectrum Activity: Derivatives of 1,3-benzoxazine have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9]
-
Antimycobacterial Properties: Several benzoxazinone derivatives have displayed potent activity against Mycobacterium tuberculosis, including resistant strains, with some exhibiting low minimum inhibitory concentrations (MICs).[10]
Enzyme Inhibition
Benzoxazinone derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
-
α-Chymotrypsin Inhibition: A series of benzoxazinones have been synthesized and shown to be effective inhibitors of α-chymotrypsin, a serine protease.[11] Kinetic studies have revealed diverse modes of inhibition.[11]
-
Human Neutrophil Elastase Inhibition: Certain novel benzoxazinone derivatives act as potent inhibitors of human neutrophil elastase, suggesting potential therapeutic applications in lung injury.[5]
Other Notable Biological Activities
The therapeutic potential of benzoxazinone derivatives extends to a wide range of other activities, including:
Table 2: Summary of Biological Activities of Benzoxazinone Derivatives
| Biological Activity | Target/Mechanism of Action | Example Application |
| Anticancer | c-Myc G-quadruplex stabilization, Tyrosine kinase inhibition | Cancer Therapy |
| Antimicrobial | Disruption of microbial cell processes | Treatment of bacterial and fungal infections |
| Antiviral | Inhibition of viral replication | Antiviral Therapy |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Enzyme Inhibition | α-Chymotrypsin, Human Neutrophil Elastase | Various therapeutic areas |
| Herbicidal | Inhibition of dihydroxyacid dehydratase (DHAD) | Agriculture |
The Path Forward: Future Perspectives
The rich history and diverse biological profile of benzoxazinone derivatives underscore their enduring importance in chemical and pharmaceutical research. The continuous development of innovative synthetic methodologies will undoubtedly lead to the creation of novel derivatives with enhanced potency and selectivity. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for specific biological activities to guide the design of more effective compounds.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzoxazinone derivatives will be crucial for their clinical translation.
-
Drug Delivery and Formulation: Developing effective drug delivery systems to improve the bioavailability and therapeutic efficacy of promising benzoxazinone candidates.
The journey of benzoxazinone derivatives, from their initial discovery over a century ago to their current status as a versatile and promising scaffold, is a testament to the power of organic synthesis and medicinal chemistry. As our understanding of their chemical and biological properties continues to grow, so too will their potential to address unmet medical needs and contribute to the advancement of human health.
References
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
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Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Retrieved December 31, 2025, from [Link]
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Bentham Science. Retrieved December 31, 2025, from [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). PubMed. Retrieved December 31, 2025, from [Link]
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Some of biologically active 1,4-benzoxazine derivatives. (2023). ResearchGate. Retrieved December 31, 2025, from [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved December 31, 2025, from [Link]
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Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press. Retrieved December 31, 2025, from [Link]
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Construction of Benzoxazinones from Anilines and Their Derivatives. (2023). Organic Letters. Retrieved December 31, 2025, from [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). Preprints.org. Retrieved December 31, 2025, from [Link]
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Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. (2019). PubMed. Retrieved December 31, 2025, from [Link]
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De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (2025). PubMed. Retrieved December 31, 2025, from [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health. Retrieved December 31, 2025, from [Link]
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Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ResearchGate. Retrieved December 31, 2025, from [Link]
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A proposed mechanism for benzoxazinone synthesis. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Biologically important benzoxazine-4-one derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
This guide provides an in-depth analysis of the spectroscopic data for the novel compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. As direct experimental data for this specific molecule is not widely published, this document presents a scientifically rigorous, predicted dataset based on the analysis of its structural motifs and comparison to analogous compounds. The protocols and interpretations herein are designed to serve as a foundational reference for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a multifaceted heterocyclic compound with potential applications in pharmaceutical research. Its core structure, the benzoxazinone ring system, is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] The acetyl and benzyloxy substituents offer avenues for further chemical modification, making this compound a valuable intermediate in the synthesis of new chemical entities. Accurate characterization of its spectral properties is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
This guide will systematically detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will include a detailed, step-by-step protocol for data acquisition, a summary of the expected data, and an expert interpretation of the spectral features.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |
| 7.10 | d, J = 8.5 Hz | 1H | Ar-H (H-7) |
| 6.85 | d, J = 8.5 Hz | 1H | Ar-H (H-6) |
| 5.15 | s | 2H | -O-CH₂ -Ph |
| 4.60 | s | 2H | -O-CH₂ -C=O |
| 2.60 | s | 3H | -C(=O)-CH₃ |
| ~8.5 (broad) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 198.0 | C =O (acetyl) |
| 168.0 | C =O (lactam) |
| 150.0 | Ar-C (C-5) |
| 145.0 | Ar-C (C-8a) |
| 136.0 | Ar-C (benzyl, ipso) |
| 129.0 | Ar-C (benzyl, ortho/para) |
| 128.5 | Ar-C (benzyl, meta) |
| 125.0 | Ar-C (C-8) |
| 120.0 | Ar-C (C-7) |
| 118.0 | Ar-C (C-4a) |
| 115.0 | Ar-C (C-6) |
| 71.0 | -O-CH₂ -Ph |
| 68.0 | -O-CH₂ -C=O |
| 28.0 | -C(=O)-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 | Medium, Broad | N-H Stretch |
| 3050 | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Aliphatic C-H Stretch |
| 1720 | Strong | C=O Stretch (Lactam) |
| 1680 | Strong | C=O Stretch (Acetyl) |
| 1600, 1580, 1500 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1250 | Strong | C-O-C Stretch (Ether) |
| 1100 | Strong | C-O-C Stretch (Oxazine) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 297.10 | [M]⁺ (Molecular Ion) |
| 255.09 | [M - CH₂CO]⁺ |
| 206.08 | [M - C₇H₇O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols and Data Interpretation
Rationale for Experimental Choices:
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A high-field instrument (500 MHz) is chosen to achieve optimal resolution of proton signals, particularly in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in 0.6 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the proton signals.
Interpretation of NMR Data:
The predicted ¹H NMR spectrum provides key structural information. The multiplet between 7.45 and 7.30 ppm is characteristic of the five protons of the monosubstituted benzyl group. The two doublets at 7.10 and 6.85 ppm with a coupling constant of 8.5 Hz are indicative of two ortho-coupled protons on the benzoxazinone ring. The two singlets at 5.15 and 4.60 ppm correspond to the benzylic and oxazine methylene protons, respectively. The singlet at 2.60 ppm is assigned to the three protons of the acetyl group. The broad singlet around 8.5 ppm is characteristic of the amide proton, which may be broader or exchangeable with deuterium if trace D₂O is present.
The ¹³C NMR spectrum is equally informative. The two carbonyl signals at 198.0 and 168.0 ppm are assigned to the acetyl and lactam carbonyls, respectively. The signals in the aromatic region (115-150 ppm) correspond to the various aromatic carbons of the benzoxazinone and benzyl moieties. The signals at 71.0 and 68.0 ppm are characteristic of the benzylic and oxazine methylene carbons. The upfield signal at 28.0 ppm is assigned to the acetyl methyl carbon.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Rationale for Experimental Choices:
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Experimental Protocol: Acquiring an IR Spectrum
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR arm to apply pressure to the sample and initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically background-subtracted by the instrument's software.
Interpretation of IR Data:
The predicted IR spectrum reveals the key functional groups. The broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the amide. The sharp, strong peaks at 1720 cm⁻¹ and 1680 cm⁻¹ are indicative of the lactam and acetyl carbonyl groups, respectively. The presence of multiple bands in the 1600-1500 cm⁻¹ region confirms the presence of aromatic rings. The strong absorptions at 1250 cm⁻¹ and 1100 cm⁻¹ are assigned to the C-O-C stretching vibrations of the ether and oxazine moieties.
Rationale for Experimental Choices:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation and clearly showing the molecular ion.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and their mass-to-charge ratios (m/z) are determined.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Interpretation of MS Data:
The predicted mass spectrum should show a prominent molecular ion peak [M]⁺ at an m/z of 297.10, corresponding to the molecular weight of the compound. Common fragmentation patterns for this type of molecule would include the loss of a ketene molecule (CH₂CO) from the acetyl group, resulting in a fragment at m/z 255.09. Cleavage of the benzyloxy group could lead to a fragment at m/z 206.08. A very common and stable fragment in molecules containing a benzyl group is the tropylium ion at m/z 91.05.
Visualization of Key Mass Spectrometry Fragments
Sources
Preliminary In Vitro Screening of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] The compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, with its unique substitution pattern, represents a novel chemical entity with unexplored therapeutic potential. This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound to elucidate its bioactivity profile. The proposed workflow is designed to be logical and efficient, starting with broad cytotoxicity assessments and progressing to more specific and mechanistic assays.
Compound Profile: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
| IUPAC Name | 8-acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one |
| CAS Number | 1035229-32-3[7] |
| Molecular Formula | C17H15NO4[7] |
| Molecular Weight | 297.31 g/mol [7] |
| Structure | |
| Synonyms | 8-acetyl-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one |
Experimental Design: A Tiered Screening Approach
A tiered approach to in vitro screening is recommended to efficiently manage resources and build a comprehensive understanding of the compound's biological effects. This strategy begins with broad assessments of cytotoxicity, followed by more focused investigations into its potential anticancer, anti-inflammatory, and antimicrobial properties.
Caption: Tiered in vitro screening workflow for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Part 1: Cytotoxicity Assessment
The initial step is to determine the compound's intrinsic cytotoxicity across a range of concentrations. This data is crucial for designing subsequent experiments and interpreting their results. Two complementary assays are recommended to assess cell viability and membrane integrity.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]
Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 (lung), MCF-7 (breast), HCT-116 (colon)) and a normal human cell line (e.g., BEAS-2B (bronchial epithelial)) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[9][10]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[9]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cytotoxicity |
| Detection | Colorimetric (Formazan) | Colorimetric (LDH activity) |
Part 2: Anticancer Activity Screening
Based on the cytotoxic profile, the anticancer potential of the compound can be further explored. Benzoxazinone derivatives have been reported to inhibit the proliferation of various cancer cell lines.[1][11][12][13]
Antiproliferative Activity against a Panel of Cancer Cell Lines
The MTT assay, as described above, can be expanded to include a broader panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon, liver, ovarian).[12] This will help determine the compound's spectrum of activity and potential selectivity.
Mechanistic Insights: Apoptosis Induction
Should the compound exhibit significant antiproliferative activity, subsequent investigations should focus on the mechanism of cell death. Many anticancer agents induce apoptosis, or programmed cell death.
Caption: Simplified overview of the intrinsic apoptosis pathway.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, key executioners of apoptosis.
Part 3: Anti-inflammatory Activity Screening
Benzoxazinone derivatives have also been reported to possess anti-inflammatory properties.[6][14] The following assays will assess the compound's ability to modulate inflammatory responses in vitro.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).[15]
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate for 15 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
Measurement of Pro-inflammatory Cytokines
The compound's effect on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[17][18]
Protocol: ELISA for TNF-α and IL-6
-
Cell Stimulation: Treat RAW 264.7 cells with the compound and LPS as described for the Griess assay.
-
Supernatant Collection: Collect the culture supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the compound.
Part 4: Antimicrobial Activity Screening
The broad biological activities of heterocyclic compounds, including benzoxazinones, warrant an investigation into their antimicrobial potential.[19][20][21]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (~5x10^5 CFU/mL).[22][23]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23]
| Parameter | Description |
| MIC | Lowest concentration that inhibits visible growth |
| MBC | Lowest concentration that kills 99.9% of bacteria |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format. Results should be expressed as the mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).
Table 1: Hypothetical Cytotoxicity Data for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
| Cell Line | IC50 (µM) after 48h |
| A549 (Lung Cancer) | [Insert Value] |
| MCF-7 (Breast Cancer) | [Insert Value] |
| HCT-116 (Colon Cancer) | [Insert Value] |
| BEAS-2B (Normal Lung) | [Insert Value] |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Parameter | IC50 (µM) |
| NO Production Inhibition | [Insert Value] |
| TNF-α Production Inhibition | [Insert Value] |
| IL-6 Production Inhibition | [Insert Value] |
Table 3: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (Gram-positive) | [Insert Value] | [Insert Value] |
| E. coli (Gram-negative) | [Insert Value] | [Insert Value] |
Conclusion
This technical guide outlines a systematic and comprehensive in vitro screening strategy for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. By following this tiered approach, researchers can efficiently characterize the compound's cytotoxic, anticancer, anti-inflammatory, and antimicrobial properties. The data generated will provide a solid foundation for further preclinical development and mechanistic studies, ultimately determining the therapeutic potential of this novel benzoxazinone derivative.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H). (2025). NIH.
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Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][22]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PMC - PubMed Central.
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- Evaluation of Anticancer Activity of Benzoxazinone Deriv
- CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. (n.d.).
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Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). [No Publication Source Indicated].
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- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics.
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC - PubMed Central.
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Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. (2018). [No Publication Source Indicated].
- In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (n.d.). PMC - NIH.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (n.d.). PubMed.
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Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed.
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5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. (n.d.). PubChem.
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8-acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one. (n.d.). ChemicalBook.
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8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one. (n.d.). Apollo Scientific.
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Methodological & Application
Application Notes and Protocols for the Investigation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the initial investigation of the novel compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one . This document outlines the known chemical properties, postulates potential biological activities based on the broader benzoxazinone class, and provides detailed, field-proven protocols for the initial screening and characterization of this molecule.
Introduction to 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Chemical Structure and Properties
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active molecules.[1][2]
| Property | Value | Source |
| CAS Number | 1035229-32-3 | [3] |
| Molecular Formula | C₁₇H₁₅NO₄ | [3] |
| Molecular Weight | 297.31 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature, dry seal | [4] |
The presence of the acetyl and benzyloxy groups suggests potential for specific interactions with biological targets and may influence the compound's pharmacokinetic properties.
Postulated Biological Activities
While specific biological data for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is not yet publicly available, the benzoxazinone core is associated with a wide range of pharmacological activities.[2] Based on this, we can hypothesize several avenues for investigation:
-
Anti-inflammatory Activity: Many benzoxazinone derivatives exhibit anti-inflammatory properties.[1][5]
-
Antimicrobial Activity: The benzoxazinone scaffold has been explored for its antibacterial and antifungal effects.[6][7][8]
-
Central Nervous System (CNS) Activity: Certain benzoxazinones have shown potential as treatments for psychiatric diseases, including depression and anxiety, and may act on CNS receptors.[5][9]
-
Enzyme Inhibition: The core structure is present in inhibitors of various enzymes, including human leukocyte elastase and serine proteases.[10]
The following protocols are designed to provide a robust starting point for exploring these potential activities.
General Laboratory Procedures
2.1. Compound Handling and Solubilization
Rationale: Proper handling and solubilization are critical for obtaining reproducible experimental results. The choice of solvent can significantly impact compound stability and activity.
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 2.97 mg of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
-
Add 1 mL of dimethyl sulfoxide (DMSO) to the vial.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Important: Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the biological system (typically <0.5%).
-
Experimental Protocols for Biological Screening
3.1. Protocol 1: In Vitro Anti-inflammatory Activity Screening in Macrophages
Rationale: This protocol assesses the compound's ability to suppress the inflammatory response in a cellular model. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for inflammation, and the production of nitric oxide (NO) is a key inflammatory marker.
Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Plot the percentage of NO inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of NO production is inhibited).
-
3.2. Protocol 2: Antibacterial Activity Screening (Broth Microdilution Method)
Rationale: This protocol determines the minimum inhibitory concentration (MIC) of the compound against common bacterial strains, providing a quantitative measure of its antibacterial potency.
Experimental Workflow:
Caption: Workflow for antibacterial MIC determination.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 2-fold serial dilution of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a 96-well plate using Mueller-Hinton Broth (MHB). The concentration range should typically be from 128 µg/mL down to 0.25 µg/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
3.3. Protocol 3: CNS Receptor Binding Assay (Hypothetical)
Rationale: Given that some benzoxazinone derivatives interact with CNS targets, a receptor binding assay is a logical step to explore this potential. This protocol provides a general framework for a competitive binding assay, which would need to be adapted for a specific receptor of interest (e.g., a serotonin or dopamine receptor subtype).[5]
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical competitive binding at a GPCR.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Obtain cell membranes expressing the receptor of interest (e.g., from a cell line overexpressing a specific serotonin receptor).
-
-
Assay Setup:
-
In a 96-well filter plate, combine:
-
The cell membrane preparation.
-
A known concentration of a radiolabeled ligand that specifically binds to the receptor.
-
Varying concentrations of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
-
Incubation:
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
-
Washing and Detection:
-
Rapidly filter the contents of the wells and wash with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the compound concentration to determine the Ki (inhibitory constant).
-
Concluding Remarks
The protocols outlined in this document provide a foundational framework for the initial characterization of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Given the rich pharmacology of the benzoxazinone class, this compound represents a promising starting point for further investigation in drug discovery and chemical biology. It is essential to interpret the results of these initial screens in the context of appropriate controls and to follow up on any promising "hits" with more detailed mechanistic studies.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
- Anonymous. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
- Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2354-2359.
- Anonymous. (2025).
- Khajavi, M. S., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 710-714.
- Anonymous. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters.
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]
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PubChem. (n.d.). 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][7]oxazin-3(4H)-one. Retrieved from [Link]
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Chemsrc. (n.d.). 8-(2-azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1][7]oxazin-3(4H)-one. Retrieved from [Link]
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Anonymous. (2011). Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
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MySkinRecipes. (n.d.). 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][7]oxazin-3(4H)-one. Retrieved from [Link]
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ChemUniverse. (n.d.). 8-acetyl-5-(benzyloxy)-2h-benzo[b][1][7]oxazin-3(4h)-one. Retrieved from [Link]
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AbacipharmTech. (n.d.). Inquiry Product - 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][7]oxazin-3(4H)-one. Retrieved from [Link]
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Anonymous. (n.d.). Use of 5-hydroxy-4H-benzo[1][7]oxazin-3-ones as beta2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry Letters.
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- Anonymous. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. RSC Advances.
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
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Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
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The Benzoxazinone Scaffold in Neuroscience: A Guide to Investigating 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Senior Application Scientist Note: Direct experimental data on 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in neuroscience is not yet prevalent in peer-reviewed literature. This guide, therefore, is constructed based on established research into the broader benzoxazinone and benzoxazine class of compounds. It serves as an expert-led, theoretical framework for researchers and drug development professionals to design and execute a research program aimed at elucidating the potential neurological activities of this specific molecule. We will proceed by leveraging data from structurally related analogs to build a robust, scientifically-grounded investigative strategy.
Introduction: The Promise of the Benzoxazinone Core in CNS Research
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] While much research has focused on their antimicrobial and anti-inflammatory properties, a growing body of evidence points to significant potential within the central nervous system (CNS).[1] Various analogs have been reported to possess anticonvulsant, anxiolytic, neuroprotective, and serotonergic receptor modulating properties.[3][4][5]
The compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one features the core benzoxazinone structure with specific substitutions that offer unique physicochemical properties. The benzyloxy and acetyl groups can influence solubility, receptor binding affinity, and metabolic stability, making it a compelling candidate for CNS-targeted research. This document outlines potential applications and detailed protocols for its initial characterization in neuroscience.
Part 1: Potential Applications in Neuroscience
Based on the activities of related compounds, we can hypothesize several key applications for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Anticonvulsant Research
Several benzoxazinone and benzoxazolinone derivatives have shown potent anticonvulsant effects. For instance, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones displayed significant activity in the maximal electroshock (MES) test, a primary screening model for generalized tonic-clonic seizures.[3][6] The most potent compound in that study, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, had an ED₅₀ value of 31.7 mg/kg.[3] Similarly, certain hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone were found to be more active than the standard drug phenytoin in pentylenetetrazole (PTZ)-induced seizure models, which are indicative of efficacy against absence seizures.[7]
Hypothesis: The unique substitution pattern of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one may confer activity against MES or PTZ-induced seizures, warranting its investigation as a novel anticonvulsant agent.
Anxiolytic and Antidepressant Research
The structural similarity of some heterocyclic compounds to benzodiazepines, which are well-known anxiolytics, suggests a potential mechanism of action via the GABAergic system.[8] Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant properties.[8] Furthermore, other benzoxazinone derivatives have been synthesized and evaluated as ligands for serotonin receptors, specifically 5-HT1A and 5-HT2A, which are key targets in the treatment of anxiety and depression.[5] One such derivative was identified as a potential anxiolytic and/or antidepressant agent.[5]
Hypothesis: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one could act as a positive allosteric modulator of GABA-A receptors or as a ligand for serotonin receptors, thereby exhibiting anxiolytic-like properties.
Neuroprotection
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and acute brain injury.[4] Researchers have successfully synthesized 2-alkylamino-1,4-benzoxazine and 8-amino-1,4-benzoxazine derivatives that show potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration in vitro.[4][9]
Hypothesis: The benzoxazinone core of the title compound may act as a scaffold for developing agents that protect neurons from oxidative damage, a critical area of research for conditions like Parkinson's disease, Alzheimer's disease, and stroke.
Part 2: Proposed Mechanisms of Action
The potential therapeutic effects of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one are likely rooted in its interaction with key neurological targets.
GABAergic System Modulation
The primary mechanism for many anticonvulsant and anxiolytic drugs is the enhancement of GABAergic inhibition.[8] Benzodiazepines bind to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA and the frequency of chloride channel opening.[10] This leads to hyperpolarization of the neuron, making it less likely to fire an action potential.[10] A docking study of a benzoxazole derivative with anticonvulsant activity confirmed a possible binding interaction with the benzodiazepine binding site of the GABA-A receptor.[11]
Caption: Hypothesized GABA-A receptor modulation by a benzoxazinone derivative.
Serotonin Receptor Interaction
Serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, are crucial in regulating mood and anxiety.[5] Agonists of the 5-HT1A receptor and antagonists of the 5-HT2A receptor are known to produce anxiolytic and antidepressant effects. Structure-activity relationship studies have shown that certain 1,4-benzoxazin-3(4H)-one derivatives can bind with high affinity to these receptors, acting as antagonists or partial agonists.[5]
Part 3: Experimental Protocols
The following protocols are designed as a starting point for the preclinical evaluation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Protocol 1: Evaluation of Anticonvulsant Activity
This protocol uses two standard animal models to screen for broad-spectrum anticonvulsant potential.
Objective: To determine the efficacy of the test compound against electrically and chemically induced seizures.
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.[3]
Materials:
-
Test Compound: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
-
Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) or 20% Tween 80
-
Positive Controls: Phenytoin (for MES), Ethosuximide (for scPTZ)
-
Animals: Male ICR mice (20-25 g)
-
Equipment: Electroshock generator, Rotarod apparatus
Procedure:
-
Dose Preparation: Prepare suspensions of the test compound in the vehicle at various concentrations (e.g., 10, 30, 100, 300 mg/kg).
-
Animal Groups: Randomly assign mice to groups (n=8-10 per group): Vehicle control, Positive Control, and Test Compound (multiple doses).
-
Administration: Administer the compounds intraperitoneally (i.p.).
-
MES Test:
-
At the time of peak effect (determined in preliminary studies, e.g., 30-60 min post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension reflex. Protection is defined as the absence of this reflex.
-
-
scPTZ Test:
-
At the time of peak effect, administer PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes. Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.
-
-
Neurotoxicity (Rotarod Test):
-
Assess motor impairment by placing mice on a rotating rod (e.g., 6 rpm for 1 minute).
-
Neurotoxicity is indicated if the animal falls off the rod three times within the 1-minute period.
-
-
Data Analysis: Calculate the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity using probit analysis. Determine the Protective Index (PI = TD₅₀/ED₅₀).
Caption: Workflow for preclinical anticonvulsant screening.
Protocol 2: Evaluation of Anxiolytic-Like Activity
This protocol uses the Elevated Plus Maze (EPM), a widely validated model for assessing anxiety-like behavior in rodents.
Objective: To determine if the test compound produces anxiolytic-like effects.
Model: Elevated Plus Maze (EPM).
Materials:
-
Test Compound and Vehicle
-
Positive Control: Diazepam (e.g., 1-2 mg/kg)
-
Animals: Male Wistar rats (200-250 g)
-
Equipment: Elevated Plus Maze, video tracking software.
Procedure:
-
Dose Preparation and Administration: As described in Protocol 1.
-
EPM Test:
-
30-60 minutes after i.p. administration, place a rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle control group, without a significant change in total locomotor activity. Use ANOVA followed by a post-hoc test for statistical analysis.
| Compound Class | Example Compound | Test Model | Effective Dose (ED₅₀) | Reference |
| Benzoxazinone | 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | MES | 31.7 mg/kg | [3] |
| Benzoxazolinone | 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone | scPTZ | More active than Phenytoin | [7] |
| Benzoxazinone | 8-(N-phenyl-N-butylamino)-1,4-benzoxazin-3(4H)-one derivative | 5-HT1A Binding | Ki = 1.25 nM | [5] |
Table 1: Summary of CNS activity for selected benzoxazine and benzoxazolinone derivatives.
Conclusion and Future Directions
The benzoxazinone scaffold represents a promising starting point for the discovery of novel agents for neurological disorders. While 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one remains uncharacterized in this field, the established anticonvulsant, anxiolytic, and neuroprotective activities of its structural relatives provide a strong rationale for its investigation. The protocols outlined here offer a validated roadmap for an initial screening cascade. Positive results from these in vivo studies would justify progression to more detailed mechanistic studies, including electrophysiological analysis of neuronal ion channels, receptor binding assays (e.g., for GABA-A and serotonin receptors), and evaluation in chronic models of epilepsy or anxiety. Such a program would systematically unveil the therapeutic potential of this specific molecule and contribute valuable structure-activity relationship data to the broader field of CNS drug discovery.
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Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). European Journal of Medicinal Chemistry. [Link]
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Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. (2005). Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (2002). Il Farmaco. [Link]
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Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). ResearchGate. [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry. [Link]
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Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. (2008). Arzneimittelforschung. [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2017). Molecules. [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of Benzoxazole Derivatives Containing the 1,2,4-triazolone Moiety. (2019). Archiv der Pharmazie. [Link]
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Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. (1998). Journal of Medicinal Chemistry. [Link]
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Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. (2017). Neurotherapeutics. [Link]
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Pharmacological properties of some derivatives of 1,3-benzoxazine. (1968). Experientia. [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2020). Mini Reviews in Medicinal Chemistry. [Link]
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Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazole-2-one. (2022). Research Results in Pharmacology. [Link]
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Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. (2021). ACS Omega. [Link]
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Synthesis and Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone Derivatives. (2008). ResearchGate. [Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2016). Molecules. [Link]
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List of benzodiazepines. (2023). Wikipedia. [Link]
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The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. (2015). Pharmacological Reports. [Link]
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Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2018). Molecules. [Link]
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Synthesis and anxiolytic activity of a series of pyrazino[1,2-a][3][5]benzodiazepine derivatives. (1980). Journal of Medicinal Chemistry. [Link]
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Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[3][5]triazolo[4,3-d]benzo[b][3][5]thiazines. (2010). Chemical & Pharmaceutical Bulletin. [Link]
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Benzodiazepines: What They Are, Uses, Side Effects & Risks. (2023). Cleveland Clinic. [Link]
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Mechanism of Action. Benzodiazepine Information Coalition. [Link]
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Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019). DARU Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. (2018). Polymers. [Link]
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2-Minute Neuroscience: Benzodiazepines. (2017). YouTube. [Link]
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A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (2024). Polymers. [Link]
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Introduction: Targeting Transcriptional Addiction in Cancer with a Novel CDK9 Inhibitor
An in-depth guide to the characterization of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a selective CDK9 inhibitor.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is a master regulator of transcriptional elongation.[1][2] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a pivotal step that releases RNAPII from promoter-proximal pausing and enables productive gene transcription.[3][4] Many malignancies, particularly hematologic cancers, exhibit a strong dependence—often termed "transcriptional addiction"—on the continuous expression of short-lived survival proteins like Mcl-1 and oncogenes such as c-Myc.[2][5] By controlling the transcription of these key genes, CDK9 activity is central to the survival and proliferation of these cancer cells.[1]
Inhibition of CDK9 offers a compelling therapeutic strategy. By blocking CDK9's kinase activity, the production of these critical survival proteins can be rapidly halted, leading to cell cycle arrest and apoptosis in cancer cells.[2][6] The 2H-benzo[b][1][7]oxazin-3(4H)-one scaffold has recently been identified as the basis for a novel class of potent and selective CDK9 inhibitors.[5] 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one belongs to this promising chemical series.
This document provides a comprehensive guide for researchers to characterize the activity of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. While specific published data for this particular analog is limited, the protocols outlined herein are based on established methodologies for the 2H-benzo[b][1][7]oxazin-3(4H)-one class and other well-characterized CDK9 inhibitors, providing a robust framework for its evaluation.[5][8]
Mechanism of Action: Inducing Transcriptional Stasis
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, like other inhibitors of its class, is designed to function as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of CDK9, preventing the transfer of a phosphate group to its substrates.[2][8][9] The primary consequence of this inhibition is the blockade of RNAPII CTD phosphorylation at the Serine 2 position (p-Ser2-RNAPII).[3][4] This prevents the transition from transcriptional initiation to elongation, effectively stalling the production of messenger RNA (mRNA) for a large number of genes. The subsequent depletion of short-lived, critical proteins, such as Mcl-1 and c-Myc, robs the cancer cell of essential survival signals, ultimately triggering apoptosis.[5]
Quantitative Data Summary
The following table presents representative data for potent 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives and other common CDK9 inhibitors.[5] This data serves as a benchmark for the expected potency. Researchers should perform their own dose-response experiments to determine the precise IC50 values for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
| Compound/Inhibitor | Target(s) | Biochemical IC50 (nM) | Antiproliferative IC50 (nM) (MV4-11 Cell Line) | Reference |
| Compound 32k | CDK9 | 3.0 | 11 | [5] |
| Flavopiridol | Pan-CDK | 3 (CDK9) | 41 | [10] |
| SNS-032 | CDK2, 7, 9 | 4 (CDK9) | 36 | [9][11] |
| LY2857785 | CDK9 | 5.2 | 8 | [10] |
| Compound 32k is a representative potent inhibitor from the same 2H-benzo[b][1][7]oxazin-3(4H)-one series. |
Experimental Protocols
Protocol 1: In Vitro Biochemical CDK9 Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on purified CDK9/Cyclin T kinase. This assay quantifies the reduction in ATP consumption in the presence of the inhibitor.
Rationale: A biochemical assay is the first step to confirm that the compound directly interacts with and inhibits the target enzyme, independent of any cellular effects. The ADP-Glo™ assay is a robust luminescent method that measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
Materials:
-
Recombinant Human CDK9/Cyclin T1 (BPS Bioscience, #40307 or similar)[13]
-
CDK9 Substrate (e.g., peptide derived from RNAPII CTD)[14]
-
ATP
-
CDK9 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[12]
-
384-well white assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in DMSO. A typical starting range for a novel inhibitor would span from 1 µM to 1 nM. Then, dilute further in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[13]
-
Reaction Setup: To each well of a 384-well plate, add the diluted compound or vehicle (DMSO) control.
-
Enzyme Addition: Add purified CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Add the substrate and ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for CDK9.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits CDK9 activity inside cancer cells by measuring the phosphorylation of its direct substrate, RNAPII, and the levels of downstream target proteins.
Rationale: A reduction in p-Ser2-RNAPII is the most direct cellular biomarker of CDK9 inhibition.[10][14] The subsequent downregulation of short-lived proteins like Mcl-1 and c-Myc confirms the functional consequence of this inhibition and is a hallmark of effective CDK9-targeting agents.[5]
Materials:
-
MV4-11 (AML) or other sensitive hematologic cancer cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-p-Ser2-RNAPII, anti-RNAPII (total), anti-Mcl-1, anti-c-Myc, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent (ECL) substrate
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture: Seed MV4-11 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat cells with increasing concentrations of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (e.g., 10 nM to 1 µM) for a short duration (e.g., 2-6 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify band intensities relative to the loading control to determine the dose-dependent effect of the inhibitor on protein levels.
Protocol 3: Cell Viability / Antiproliferative Assay
Objective: To determine the effect of the compound on the proliferation and viability of cancer cells over a longer time course.
Rationale: This assay provides a crucial measure of the compound's overall efficacy in a cellular context. The MTT or MTS assay measures the metabolic activity of the cells, which correlates with the number of viable cells. A dose-dependent decrease in the signal indicates an antiproliferative or cytotoxic effect.[8][15]
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[8]
-
Compound Addition: Prepare serial dilutions of the inhibitor in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control. A typical concentration range would be from 1 nM to 10 µM.[8][15]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one for studying ferroptosis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of FINO2, a potent and selective inducer of ferroptosis. We will delve into the unique mechanism of action of FINO2, distinguishing it from other ferroptosis inducers, and provide detailed protocols for its use in cell-based assays.
Introduction: The Landscape of Ferroptosis Induction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] It is a non-apoptotic process, making it a promising avenue for therapeutic intervention, particularly in cancers that have developed resistance to traditional apoptosis-inducing chemotherapies.[5][6] The study of ferroptosis relies on chemical probes that can reliably induce this specific cell death pathway. These inducers are broadly classified based on their mechanism of action.
FINO2, a 1,2-dioxolane, has emerged as a unique tool for studying ferroptosis.[1][2][5][7] Unlike canonical ferroptosis inducers such as erastin (which inhibits the cystine/glutamate antiporter system xc⁻) or RSL3 (which directly inhibits glutathione peroxidase 4, GPX4), FINO2 exhibits a distinct, dual mechanism of action.[1][2][6][7]
The Unique Mechanism of FINO2
FINO2 initiates ferroptosis through a multipronged attack on the cell's antioxidant defense systems.[1][2][7] Its action is characterized by two key events: the indirect inactivation of GPX4 and the direct oxidation of iron.[1][2][7][8]
-
Indirect GPX4 Inactivation: GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby preventing the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1][9] FINO2 leads to a loss of GPX4 enzymatic activity without directly binding to the enzyme or depleting its protein levels.[1][2][7] This indirect inhibition distinguishes it from direct GPX4 inhibitors like RSL3.[1][2][7]
-
Iron Oxidation: A key feature of ferroptosis is its dependency on iron. FINO2 directly oxidizes ferrous iron (Fe²⁺), a catalyst for the Fenton reaction which generates highly reactive hydroxyl radicals that drive lipid peroxidation.[1][2][10]
This dual mechanism makes FINO2 a potent and reliable inducer of ferroptosis, bypassing the need for glutathione depletion that is characteristic of system xc⁻ inhibitors.[1][6]
Visualizing the Mechanism of FINO2
The following diagram illustrates the signaling pathway of FINO2-induced ferroptosis, highlighting its dual mechanism of action.
Caption: Mechanism of FINO2-induced ferroptosis.
Key Experimental Protocols
The following protocols are designed to guide researchers in utilizing FINO2 to study ferroptosis in a cell culture setting.
General Cell Culture and FINO2 Treatment
Rationale: This initial step is crucial for establishing a baseline for cell health and ensuring the appropriate concentration of FINO2 is used to induce ferroptosis. The optimal concentration of FINO2 can vary between cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[6] Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
FINO2 Preparation: Prepare a stock solution of FINO2 (e.g., 10 mM in DMSO). Serial dilutions in cell culture medium should be prepared to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with fresh medium containing the desired concentrations of FINO2 (e.g., a dose-response from 1 µM to 20 µM).[1] Include a vehicle control (DMSO) at the same final concentration as the highest FINO2 treatment.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) before assessing cell viability or other ferroptotic markers.[1][6]
Assessing Cell Viability
Rationale: Determining the extent of cell death is a fundamental step in characterizing the effect of FINO2. Standard colorimetric or fluorometric assays can be employed.
Protocol (using Resazurin-based assay):
-
Following the incubation period with FINO2, add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Confirming Ferroptosis: Inhibition with Ferrostatin-1 and Deferoxamine
Rationale: To confirm that the observed cell death is indeed ferroptosis, it is essential to demonstrate that it can be rescued by specific inhibitors. Ferrostatin-1 is a radical-trapping antioxidant that specifically inhibits ferroptosis, while deferoxamine (DFO) is an iron chelator.[5][6]
Protocol:
-
Pre-treatment: One hour prior to adding FINO2, pre-treat the cells with Ferrostatin-1 (e.g., 1 µM) or Deferoxamine (e.g., 100 µM).
-
Co-treatment: Add FINO2 at a lethal concentration (e.g., 10 µM) to the wells already containing the inhibitors.[1]
-
Incubation and Viability Assessment: Incubate for 24 hours and assess cell viability as described in section 4.2. A significant rescue of cell viability in the presence of Ferrostatin-1 or DFO confirms that cell death is ferroptotic.[5][6]
Detecting Lipid Peroxidation
Rationale: The accumulation of lipid reactive oxygen species (ROS) is a hallmark of ferroptosis.[9] Probes such as C11-BODIPY 581/591 can be used to visualize and quantify lipid peroxidation.
Protocol (using C11-BODIPY 581/591):
-
Cell Treatment: Treat cells with FINO2 (e.g., 10 µM) for a shorter duration (e.g., 6 hours) to capture the early events of lipid peroxidation.[1] Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 2.5 µM and incubate for 30 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells with PBS and analyze them immediately by fluorescence microscopy or flow cytometry. The probe will shift its fluorescence emission from red to green upon oxidation, indicating lipid peroxidation.
Experimental Workflow Overview
The following diagram outlines the general workflow for studying ferroptosis induced by FINO2.
Caption: General workflow for FINO2 experiments.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for key reagents used in FINO2-mediated ferroptosis studies.
| Reagent | Typical Concentration | Incubation Time | Purpose |
| FINO2 | 1-20 µM | 6-24 hours | Induction of ferroptosis[1][11] |
| Ferrostatin-1 | 1 µM | Pre-incubation (1h) + Co-incubation | Inhibition of ferroptosis[6] |
| Deferoxamine (DFO) | 100 µM | Pre-incubation (1h) + Co-incubation | Iron chelation to inhibit ferroptosis[5] |
| C11-BODIPY 581/591 | 2.5 µM | 30 minutes | Detection of lipid peroxidation |
Conclusion
FINO2 is a valuable and selective tool for inducing ferroptosis in cellular models. Its unique dual mechanism of action, involving indirect GPX4 inactivation and direct iron oxidation, provides a distinct advantage for researchers investigating this cell death pathway.[1][2][7] By following the detailed protocols and understanding the rationale behind each experimental step, researchers can confidently utilize FINO2 to explore the intricacies of ferroptosis and its potential as a therapeutic target.
References
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Gaschler, M. M., et al. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. Nature Chemical Biology, 14(5), 507–515. [Link]
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Abrams, R. P., et al. (2016). Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells. ACS Chemical Biology, 11(5), 1335–1341. [Link]
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Gaschler, M. M., et al. (2018). FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation. PubMed, 29610484. [Link]
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ResearchGate. (n.d.). FINO2 induces ferroptotic cell death a, Organic peroxides and FINO2. b,.... ResearchGate. [Link]
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Gaschler, M. M., et al. (2018). FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation. PMC - NIH. [Link]
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PubMed. (2022). Discovery of novel benzo[b][1][7]oxazine derivatives as ferroptosis inhibitors. PubMed. [Link]
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Application Notes and Protocols for the Development of Novel Benzoxazine Derivatives with Anxiolytic Properties
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel benzoxazine derivatives as potential anxiolytic agents. This document outlines the rationale, experimental workflows, and detailed protocols from initial chemical synthesis to preclinical behavioral assessment, emphasizing scientific integrity and evidence-based decision-making.
Introduction: The Rationale for Benzoxazine Derivatives in Anxiolytic Drug Discovery
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutics with improved efficacy and safety profiles compared to existing treatments, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). The benzoxazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry due to its diverse biological activities.[1][2] Certain benzoxazine derivatives, like etifoxine, have demonstrated anxiolytic properties, acting through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] This document provides a strategic roadmap for the rational design, synthesis, and evaluation of novel benzoxazine derivatives targeting the GABA-A receptor for the treatment of anxiety.
Strategic Workflow for Anxiolytic Benzoxazine Development
The development of novel anxiolytic benzoxazine derivatives follows a multi-stage process, integrating chemical synthesis with a cascade of in vitro and in vivo screening assays. This iterative process allows for the identification of lead compounds with desirable pharmacological properties.
Caption: High-level workflow for the development of anxiolytic benzoxazine derivatives.
Chemical Synthesis of Novel Benzoxazine Derivatives
The synthesis of a library of novel benzoxazine derivatives is the foundational step in the discovery process. A common and versatile method involves the reaction of a substituted salicylaldehyde with a primary amine, followed by cyclization.[6] Structure-activity relationship (SAR) studies are crucial for guiding the synthetic strategy, with modifications to the benzoxazine core and its substituents aimed at optimizing potency, selectivity, and pharmacokinetic properties.[7][8][9][10]
Protocol 3.1: General Synthesis of 1,4-Benzoxazine Derivatives
-
Schiff Base Formation: Dissolve equimolar amounts of a substituted salicylaldehyde and a desired primary amine in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.
-
Reduction of Schiff Base: Suspend the synthesized Schiff base in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the reduced Schiff base in a suitable solvent (e.g., dimethylformamide) and add a cyclizing agent (e.g., formaldehyde).
-
Heat the reaction mixture at a specified temperature for a designated period, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract the product.
-
Purify the crude product by column chromatography to obtain the desired benzoxazine derivative.
-
Characterize the final compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Screening: Targeting the GABA-A Receptor
The primary molecular target for many anxiolytic drugs is the GABA-A receptor.[11] In vitro assays are essential for determining the binding affinity and functional activity of the synthesized benzoxazine derivatives at this receptor.
GABA-A Receptor Binding Assay
This assay determines the ability of the test compounds to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor, typically the benzodiazepine site.[4][12]
Protocol 4.1.1: Radioligand Binding Assay for the Benzodiazepine Site
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet multiple times with fresh buffer to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Flunitrazepam), and varying concentrations of the test benzoxazine derivative.[13]
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., diazepam).
-
Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description |
| Radioligand | e.g., [³H]Flunitrazepam |
| Receptor Source | Rat cortical membranes |
| Incubation Time | 60 minutes at 4°C |
| Non-specific Ligand | e.g., 10 µM Diazepam |
| Output | IC₅₀ and Ki values |
Electrophysiological Assessment of GABA-A Receptor Function
Electrophysiology provides a direct measure of the functional modulation of the GABA-A receptor by the test compounds.[14] Whole-cell patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors can be used to assess the effect of the benzoxazine derivatives on GABA-evoked currents.[15][16]
Protocol 4.2.1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-apply the test benzoxazine derivative with GABA to assess its modulatory effect on the GABA-evoked current.
-
Data Acquisition and Analysis: Record the changes in membrane current using an amplifier and digitizer.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the benzoxazine derivative.
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Application Notes and Protocols for In Vivo Evaluation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
The benzoxazinone core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include anti-inflammatory, analgesic, anticancer, and neuroactive properties.[1][2][3] Specifically, certain benzoxazinone derivatives have been identified as potent modulators of central nervous system targets, such as serotonin receptors, suggesting their potential in treating psychiatric and neurological disorders.[4] The compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a synthetic intermediate with potential for developing novel anxiolytic or anticonvulsant agents.[5] This document provides a detailed guide for the preclinical in vivo evaluation of this compound in rodent models of anxiety.
The proposed mechanism of action for the anxiolytic effects of novel benzoxazinone derivatives often involves the modulation of neurotransmitter systems implicated in anxiety, such as the serotonergic or GABAergic systems. Benzodiazepines, a well-established class of anxiolytics, exert their effects by enhancing the action of the inhibitory neurotransmitter GABA at the GABA-A receptor.[6] Given the structural similarities and the known neuroactivity of the benzoxazinone class, it is hypothesized that 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one may exhibit anxiolytic properties.
Experimental Design and Rationale
To investigate the potential anxiolytic effects of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, a multi-tiered in vivo study is proposed, employing well-validated behavioral paradigms in mice. The selection of these models is based on their predictive validity for anxiolytic drug action in humans.
Animal Models and Justification
-
Animal Species: Male Swiss albino mice (20-25 g) will be used for this study. Mice are a standard species for initial behavioral screening due to their genetic tractability, well-characterized behaviors, and the availability of established testing paradigms.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and relevant national regulations. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Experimental Groups and Dosing
A minimum of four experimental groups will be established to ensure robust data interpretation:
| Group | Treatment | Dose (mg/kg, i.p.) | Rationale |
| 1 | Vehicle Control | - | To establish baseline behavioral responses. |
| 2 | Positive Control | Diazepam (2 mg/kg) | A clinically effective anxiolytic for validating the experimental models. |
| 3 | Test Compound | Dose 1 (e.g., 10 mg/kg) | To assess the anxiolytic potential at a lower dose. |
| 4 | Test Compound | Dose 2 (e.g., 20 mg/kg) | To evaluate a dose-response relationship. |
Doses are hypothetical and should be determined based on preliminary toxicity and pharmacokinetic studies.
Behavioral Assessment Protocols
A battery of behavioral tests will be employed to provide a comprehensive assessment of the anxiolytic profile of the test compound.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol:
-
Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the mouse at the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic agents increase the time spent in the light compartment.
Protocol:
-
Administer the test compound or vehicle i.p. 30 minutes prior to the test.
-
Place the mouse in the dark compartment of the apparatus.
-
Allow the mouse to explore the two compartments for 10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in activity in the center of the open field is indicative of anxiety.
Protocol:
-
Administer the test compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the open field arena.
-
Record the locomotor activity, including the distance traveled and the time spent in the center versus the periphery of the arena, for 10 minutes using a video tracking system.
Data Analysis and Interpretation
Data from each behavioral test should be analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of less than 0.05 is typically considered statistically significant.
Expected Outcomes:
An anxiolytic effect of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one would be indicated by:
-
A significant increase in the percentage of time spent in the open arms and the percentage of open arm entries in the EPM test compared to the vehicle control group.
-
A significant increase in the time spent in the light compartment of the light-dark box.
-
An increase in the time spent in the center of the open field arena without significant changes in overall locomotor activity (to rule out sedative or stimulant effects).
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by the test compound.
Caption: Experimental workflow for in vivo anxiolytic screening.
Caption: Hypothetical GABAergic signaling pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vivo evaluation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a potential anxiolytic agent. Positive results from these studies would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its pharmacological effects.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its anxiolytic activity. This could involve receptor binding assays and electrophysiological studies.
-
Chronic Dosing and Toxicity Studies: To assess the safety profile of the compound upon repeated administration.
The systematic application of these methodologies will be crucial in determining the therapeutic potential of this and other novel benzoxazinone derivatives for the treatment of anxiety disorders.
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Khan, S. A., Ahuja, P., & Husain, A. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51). [Link]
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A Validated Stability-Indicating HPLC-UV Method for the Quantification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate quantification essential during drug discovery, development, and quality control.[1][2][3] The described method utilizes a C18 stationary phase with isocratic elution and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment.[4][5]
Introduction and Method Rationale
The accurate determination of an active pharmaceutical ingredient (API) is a critical requirement in pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the qualitative and quantitative analysis of drug substances and products.[6][7] For quantification and stability assessment, a stability-indicating analytical method is paramount. Such a method must be able to unequivocally assess the drug substance in the presence of its potential degradation products, process impurities, and excipients.[8][9]
The selected RP-HPLC method with UV detection is the gold standard for routine quality control of small-molecule drugs.[10] The rationale for this choice is threefold:
-
Specificity and Resolution: Reversed-phase chromatography provides excellent separation for moderately polar to non-polar compounds like 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, separating it from potential impurities based on hydrophobicity.
-
Sensitivity and Linearity: The benzoxazinone chromophore allows for sensitive detection by UV spectrophotometry, which typically provides a wide linear response range.[11]
-
Precision and Robustness: HPLC-UV systems are known for their high precision, with peak area precision of 0.1–0.5% relative standard deviation (RSD) being routinely achievable, a necessity for drug substance release testing.[10]
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, HPLC-UV provides superior precision for assays and is more accessible for routine quality control applications.[10][12] This note provides a complete protocol, from sample preparation to data analysis, followed by a comprehensive validation summary.
Materials and Equipment
Reagents and Chemicals
-
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade, ≥99.9%)
-
Methanol (HPLC Grade, ≥99.9%)
-
Water (HPLC Grade, Type I Ultrapure)
-
Phosphoric Acid (ACS Grade, ≥85%)
-
Hydrochloric Acid (ACS Grade)
-
Sodium Hydroxide (ACS Grade)
-
Hydrogen Peroxide (30%, ACS Grade)
Equipment
-
HPLC system equipped with:
-
Quaternary or Binary Solvent Delivery Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (4- or 5-decimal place)
-
pH Meter
-
Class A Volumetric Glassware
-
Sonicator
-
Vortex Mixer
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon)
Chromatographic Conditions
The method was optimized to achieve a symmetric peak shape, adequate retention, and efficient separation from potential degradants.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Experimental Protocol
This workflow outlines the process from solution preparation to final quantification.
Figure 1: High-level experimental workflow for the quantification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly by inverting the flask.
-
-
Calibration Standards (1, 5, 25, 50, 100, 150, 200 µg/mL):
-
Perform serial dilutions from the Standard Stock Solution using the diluent and Class A volumetric glassware to prepare the working standard solutions covering the desired range.
-
-
Sample Preparation (Target Concentration: 100 µg/mL):
-
Accurately weigh an amount of sample powder equivalent to 10 mg of the API into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes, and vortex for 2 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.
-
HPLC Analysis Sequence
-
Set up the HPLC system according to the conditions in Section 3.0.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.
-
Inject each calibration standard in ascending order.
-
Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards (e.g., a mid-level calibration standard) to monitor system stability.
Data Analysis and Calculation
-
Integrate the peak area of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in all chromatograms.
-
Create a linear regression calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) of the calibration standards. Determine the coefficient of determination (R²).
-
Calculate the concentration of the API in the sample solutions using the regression equation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Calculate the final amount of the API in the original sample, accounting for the initial weight and dilution factors.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][13] The validation process establishes, through documented evidence, that the method's performance characteristics meet the requirements for the analytical application.
Figure 2: Logical relationship of validation parameters as defined by ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the validation experiments conducted and the typical acceptance criteria for a quantitative HPLC assay of a drug substance.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, oxidation, heat, light). | Peak is pure and free from interference at its retention time. |
| Linearity | Analyze 5-7 concentration levels across the range (e.g., 1-200% of target). | Coefficient of Determination (R²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration. |
| Accuracy | Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%); 3 replicates per level. | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability) | Analyze 6 replicate sample preparations at 100% of the target concentration on the same day. | RSD ≤ 1.0%. |
| Precision (Intermediate) | Repeat repeatability test on a different day with a different analyst or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response. | The lowest amount that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response. | The lowest amount that can be quantified accurately. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within limits. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] The API was subjected to stress conditions to produce relevant degradation products.
-
Acid Hydrolysis: 1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 7 days.
In all cases, the method was able to resolve the parent peak from all degradation product peaks, confirming the specificity and stability-indicating capability of the assay.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. The comprehensive validation performed in accordance with ICH Q2(R1) guidelines confirms its reliability and suitability for routine quality control analysis and stability testing of the drug substance. The method can be readily implemented in analytical development and quality assurance laboratories.
References
-
Jonsson, F., et al. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry, 75(20), 5483-5491. [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 933-941. [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Jain, P. S., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947-2959. [Link]
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Abraham Entertainment. (2024). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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de Kock, W. C., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
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Bhardwaj, S. K., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate. [Link]
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Villagrasa, M., et al. (2006). Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]
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Bhardwaj, S. K., et al. (2015). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. International Journal of Chromatographic Science, 5(1), 1-7. [Link]
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Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]
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Gupta, A., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 701-705. [Link]
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Lukin, A. M., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 255-263. [Link]
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Hanhineva, K., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(5), 1970-1977. [Link]
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Lakshmanan, K., & Angayarkanny, S. (2019). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. ResearchGate. [Link]
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Islam, M. R., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchemical Journal, 175, 107172. [Link]
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Biotage. Bioanalytical sample preparation. [Link]
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Lukin, A. M., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. ResearchGate. [Link]
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El-Gindy, A., et al. Validated Chromatographic Methods for the Simultaneous Determination of Antipyrine and Benzocaine in the Presence of the Main Degradation Product of Benzocaine. Analytical Methods. [Link]
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Patel, S., et al. (2021). Analytical method validation on simultaneous estimation of Ozenoxacin and Benzoic acid in pharmaceutical formulation. ResearchGate. [Link]
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Li, J., et al. (2012). Synthesis of 2H-benzo[b][6][12]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 359-362. [Link]
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El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
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Pratiwi, D. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]
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Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]
-
Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
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8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a tool compound for target validation
An Exemplar's Guide to Target Validation: Protocols and Applications for the Chemical Probe 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Introduction: The Critical Role of Target Validation in Drug Discovery
The journey of a novel therapeutic from concept to clinic is fundamentally reliant on the accurate identification and validation of its molecular target.[1][2] Target validation is the crucial process of demonstrating that a specific biomolecule, typically a protein, is directly involved in the pathophysiology of a disease and that modulating its function with a small molecule will have a therapeutic effect.[1] Small-molecule chemical probes are indispensable reagents in this process, complementing genetic approaches to provide nuanced insights into protein function in cellular and in vivo contexts.[3][4] A high-quality chemical probe must exhibit potent and selective engagement of its intended target in a cellular environment.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the target validation cascade for a novel benzoxazine-class compound: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one . While the broader benzoxazine scaffold has been associated with a range of biological activities, from antimicrobial to central nervous system effects, the specific molecular target of this compound is not yet publicly defined.[5][6] Therefore, this document will serve as a detailed, practical template, using this molecule as a case study to illustrate the essential workflows and protocols required to identify its target and validate its mechanism of action.
We will detail the experimental choices and underlying principles for three cornerstone methodologies:
-
Target Identification via Chemoproteomics : Unbiased, proteome-wide screening to discover the primary protein binding partners.
-
Direct Target Engagement Confirmation : Biophysical methods to confirm direct binding of the compound to its putative target within the native cellular environment.
-
Functional Cellular Assays : Biochemical readouts to verify that target engagement translates into the modulation of downstream signaling pathways.
Part 1: Unbiased Target Identification with Affinity-Based Chemoproteomics
Before confirming target engagement, one must first identify the candidate targets. Chemoproteomics is a powerful discipline for identifying the protein interactome of a small molecule on a proteome-wide scale.[7][8] The affinity-based pull-down approach remains a robust and widely used method for isolating target proteins from complex biological mixtures like cell lysates.[9][10]
Causality Behind the Experimental Design
This protocol requires synthesizing a modified version of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one to serve as a "bait." This is achieved by introducing a linker and an affinity tag (e.g., biotin) to the core molecule.[10] The critical assumption is that this modification does not significantly disrupt the compound's native binding properties. The biotin tag's high-affinity interaction with streptavidin-coated beads is then exploited to selectively capture the bait and any proteins it has bound.[10] Proteins identified by mass spectrometry are then considered candidate targets.
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis :
-
Synthesize an analogue of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one featuring a flexible linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A key consideration is the attachment point on the core scaffold, which should be distal from the presumed pharmacophore to minimize interference with target binding.
-
Synthesize a "negative control" probe, where the core pharmacophore is altered to abolish biological activity, but the linker and biotin tag are retained. This helps to distinguish specific binders from non-specific proteins that interact with the linker or beads.
-
-
Cell Culture and Lysis :
-
Select a cell line relevant to the anticipated biological effect of the compound. Culture cells to ~80-90% confluency.
-
Lyse the cells under non-denaturing conditions (e.g., using a lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease/phosphatase inhibitor cocktail).
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove cellular debris. Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pull-Down :
-
Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the biotinylated probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
In a parallel control experiment, incubate lysate with the biotinylated negative control probe.
-
For competition experiments, pre-incubate the lysate with a molar excess (e.g., 50-100x) of the original, unmodified compound before adding the biotinylated probe. This will demonstrate binding specificity.
-
Add streptavidin-coated agarose or magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry :
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or, for a cleaner sample, by on-bead digestion with trypsin.
-
Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands that appear in the active probe lane (and are diminished in the competition and negative control lanes) for in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
Identify proteins from the MS/MS data using a database search algorithm (e.g., Mascot, Sequest).
-
Candidate targets are proteins that are significantly enriched in the active probe pull-down compared to the negative control and whose binding is competed away by the free compound.
-
Visualization of Chemoproteomics Workflow
Caption: Workflow for Affinity-Based Target Identification.
Table 1: Example Data from Chemoproteomics Analysis
| Protein ID | Fold Enrichment (Probe vs. Control) | Competition (% Reduction) | Putative Target? |
| P12345 (Kinase X) | 25.3 | 95% | Yes |
| Q67890 (Protein Y) | 18.7 | 88% | Yes |
| P98765 (Actin) | 1.2 | 5% | No (Non-specific) |
| Q12345 (HSP70) | 2.1 | 15% | No (Non-specific) |
Part 2: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Once putative targets are identified, it is essential to confirm that the compound directly binds to them in an unperturbed cellular environment.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique based on the principle that ligand binding increases a protein's thermal stability.[13][14] When cells are heated, proteins denature and aggregate; however, proteins bound to a ligand (like our compound) are stabilized and remain in the soluble fraction at higher temperatures.[15][16]
Causality Behind the Experimental Design
This method requires no modification of the compound, providing a direct assessment of the native drug-target interaction.[11] By treating intact cells with the compound and then subjecting them to a heat challenge across a temperature gradient, we can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct target engagement.[14][16]
Experimental Protocol: CETSA Melt Curve and ITDRF
A. Melt Curve Generation
-
Cell Treatment :
-
Culture cells of interest in appropriate vessels (e.g., 6-well plates or T-75 flasks).
-
Treat the cells with the test compound (e.g., 10 µM 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one) or vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) under normal culture conditions.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.
-
-
Heat Challenge :
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17] Leave one aliquot at room temperature as the unheated control.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
-
Protein Quantification and Analysis :
-
Carefully collect the supernatant.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or ELISA.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate the CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.
-
B. Isothermal Dose-Response Fingerprint (ITDRF)
-
Determine Optimal Temperature : From the melt curve, identify a temperature that causes significant, but not complete, precipitation of the target protein in the absence of the compound.
-
Dose-Response Treatment :
-
Treat cells with a range of concentrations of the compound (e.g., from 0.1 nM to 100 µM).
-
Harvest cells and heat all samples at the single, pre-determined optimal temperature as described above.
-
-
Analysis :
-
Process and analyze the samples as in the melt curve protocol.
-
Plot the amount of soluble target protein against the compound concentration. This will generate a dose-response curve from which the EC50 for target engagement can be determined.
-
Visualization of CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Table 2: Example Data from a CETSA Experiment
| Temperature (°C) | Soluble Target (Vehicle) | Soluble Target (Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 60% | 92% |
| 58 | 25% | 75% |
| 64 | 5% | 40% |
| 70 | <1% | 10% |
This data illustrates a clear thermal stabilization of the target protein in the presence of the compound.
Part 3: Validating Downstream Functional Consequences
Confirming direct target binding is necessary but not sufficient. A true chemical probe must modulate the biological function of its target.[3] Therefore, the final step in target validation is to demonstrate a clear link between target engagement and a downstream cellular phenotype. If the identified target is a kinase, a logical experiment is to measure the phosphorylation of its known substrate.
Causality Behind the Experimental Design
This experiment tests the hypothesis that compound binding (as confirmed by CETSA) leads to inhibition (or activation) of the target's enzymatic activity inside the cell. By treating cells with increasing concentrations of the compound, we expect to see a dose-dependent change in the phosphorylation status of a downstream substrate. This directly connects the biophysical binding event to a functional cellular outcome.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one for a duration determined by the pathway kinetics (e.g., 30 minutes to 2 hours). Include a vehicle-only control.
-
If the pathway is not basally active, you may need to stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period before lysis.
-
-
Cell Lysis :
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blot Analysis :
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-Substrate-X).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total amount of the substrate protein and/or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-substrate signal to the total substrate or housekeeping protein signal.
-
Plot the normalized signal against the compound concentration to determine the IC50 for functional inhibition of the pathway.
-
Visualization of Hypothetical Signaling Pathway
Caption: Hypothetical Signaling Pathway Inhibited by the Compound.
Conclusion
The successful validation of a molecular target is a cornerstone of modern drug discovery. The protocols and workflows detailed in this guide provide a robust, multi-faceted approach to elucidating the mechanism of action for a novel chemical probe like 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. By systematically combining unbiased target identification through chemoproteomics, direct biophysical confirmation of target engagement with CETSA, and functional validation via cellular assays, researchers can build a compelling and rigorous case for their compound's mechanism, paving the way for further preclinical and clinical development.
References
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- 5. jocpr.com [jocpr.com]
- 6. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. scispace.com [scispace.com]
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Application Note & Protocol: Synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
This document provides a comprehensive guide for the synthesis of 8-acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide details a robust synthetic protocol, discusses the chemical rationale behind the experimental steps, and outlines a strategy for generating a library of analogues for Structure-Activity Relationship (SAR) studies. The protocols are designed to be self-validating, with in-process controls and characterization checkpoints.
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][4]oxazin-3(4H)-one core is a prominent heterocyclic motif found in numerous biologically active compounds.[5][6] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][2][7] The versatility of the benzoxazinone ring system, with multiple sites for chemical modification, makes it an attractive template for the design of novel therapeutic agents.[3]
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity.[4] By systematically modifying a lead compound, researchers can identify key pharmacophoric elements and optimize properties such as potency, selectivity, and pharmacokinetic profile. This application note focuses on the synthesis of a specific scaffold, 8-acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, and proposes a framework for the generation of a chemical library to enable comprehensive SAR exploration.
Retrosynthetic Analysis and Strategy
The synthetic approach to the target scaffold is predicated on a two-stage process: first, the synthesis of a key intermediate, a substituted 2-aminophenol, followed by the construction of the oxazinone ring.
Caption: Retrosynthetic analysis of the target benzoxazinone.
The primary challenge is the synthesis of the non-commercially available 8-acetyl-5-(benzyloxy)-2-aminophenol. This will be achieved through a multi-step synthesis starting from a simpler, commercially available phenol. The subsequent cyclization to form the benzoxazinone ring is a well-established transformation, typically achieved by acylation of the 2-aminophenol with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.[1][5]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part I: Synthesis of the Key Intermediate: 8-Acetyl-5-(benzyloxy)-2-aminophenol
This multi-step synthesis is crucial for accessing the target scaffold.
Step 1: Nitration of a Substituted Phenol The initial step involves the regioselective nitration of a suitable starting phenol to introduce the nitro group that will later be reduced to the amine. The choice of starting material will dictate the final substitution pattern.
Step 2: Protection of the Phenolic Hydroxyl Group To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group is protected, in this case, as a benzyl ether.
Step 3: Friedel-Crafts Acylation The acetyl group is introduced onto the aromatic ring via a Friedel-Crafts acylation reaction.
Step 4: Reduction of the Nitro Group The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine.
Detailed Protocol for a plausible route (researchers should adapt based on available starting materials):
-
Nitration: To a solution of 4-benzyloxyphenol (1 eq.) in glacial acetic acid at 0 °C, slowly add a solution of nitric acid (1.1 eq.) in glacial acetic acid. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours. Pour the reaction mixture into ice water and collect the precipitated product by filtration.
-
Acetylation: To a solution of the nitrated product (1 eq.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.2 eq.) and a Lewis acid catalyst (e.g., AlCl₃, 1.5 eq.) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Extract the product with an organic solvent.
-
Reduction: Dissolve the acetylated and nitrated intermediate (1 eq.) in ethanol. Add a reducing agent such as tin(II) chloride (SnCl₂, 3 eq.) and heat the mixture to reflux. After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
Characterization of the Intermediate: The structure of the synthesized 8-acetyl-5-(benzyloxy)-2-aminophenol should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Part II: Synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
This protocol describes the cyclization of the 2-aminophenol intermediate to form the target benzoxazinone.
Caption: Workflow for the synthesis of the target benzoxazinone.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) |
| 8-Acetyl-5-(benzyloxy)-2-aminophenol | ~271.3 | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.1 |
| Triethylamine | 101.19 | 1.5 |
| Toluene (anhydrous) | - | 20 mL |
Protocol:
-
To a stirred solution of 8-acetyl-5-(benzyloxy)-2-aminophenol (1.0 eq.) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous toluene (5 mL) dropwise over 15 minutes.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of the Final Product: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Framework for Structure-Activity Relationship (SAR) Studies
With the core scaffold in hand, a library of derivatives can be synthesized to probe the SAR. The following modifications are proposed:
Caption: Key modification points for SAR studies.
Modification at the N-4 Position (R1)
The nitrogen atom of the lactam can be functionalized to explore the impact of substituents on activity.
-
Protocol for N-Alkylation: To a solution of the core scaffold (1 eq.) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) followed by the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq.). Stir at room temperature or with gentle heating until the reaction is complete.
Modification of the 5-Benzyloxy Group (R2)
The benzyloxy group can be deprotected to reveal a free phenol, which can then be derivatized.
-
Protocol for Debenzylation: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding 5-hydroxy derivative.
-
Protocol for O-Alkylation/Arylation: The resulting phenol can be alkylated or arylated using various electrophiles under basic conditions to introduce a range of alkoxy or aryloxy groups.
Modification of the 8-Acetyl Group (R3)
The acetyl group offers several avenues for modification.
-
Reduction: The ketone can be reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
-
Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid.
-
Condensation Reactions: The ketone can undergo condensation reactions with various amines or hydrazines to form imines or hydrazones, respectively.
Table of Proposed Derivatives for SAR Studies:
| Derivative ID | R1 (N-4) | R2 (C-5) | R3 (C-8) | Rationale |
| Core | H | -OCH₂Ph | -C(O)CH₃ | Parent compound |
| A-1 | CH₃ | -OCH₂Ph | -C(O)CH₃ | Investigate the effect of small alkyl substitution at N-4. |
| A-2 | CH₂CH₃ | -OCH₂Ph | -C(O)CH₃ | Explore the impact of a larger alkyl group at N-4. |
| B-1 | H | -OH | -C(O)CH₃ | Assess the importance of the benzyl group and the potential for H-bond donation. |
| B-2 | H | -OCH₃ | -C(O)CH₃ | Evaluate the effect of a smaller alkoxy group. |
| C-1 | H | -OCH₂Ph | -CH(OH)CH₃ | Determine the influence of a hydrogen bond donor at C-8. |
| C-2 | H | -OCH₂Ph | -C(=NOH)CH₃ | Introduce a potential metal-chelating group. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 8-acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and a strategic framework for the generation of a diverse library of analogues for SAR studies. The benzoxazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. By systematically exploring the chemical space around this core structure, researchers can uncover novel compounds with enhanced biological activity and improved drug-like properties.
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Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (URL: [Link])
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (URL: [Link])
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Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (URL: [Link])
-
QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (URL: [Link])
-
Preparation of Morpholine-2-one and l,4-Oxazepan-2-one Derivatives by Cyclization Reaction between JV-Bts Amino Alcohol and Chloroacetyl Chloride. (URL: [Link])
-
Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). (URL: [Link])
-
Synthesis and Screening of some benzoxazinone derivatives. (URL: [Link])
- CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone. (URL: )
-
The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. (URL: [Link])
-
Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. (URL: [Link])
-
Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (URL: [Link])
-
S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (URL: [Link])
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-
Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. (URL: [Link])
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Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (URL: [Link])
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Synthesis of 8-amino- and 8-acetyl(benzoyl) aminomackinazolinones and their condensation with aldehydes. (URL: [Link])
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (URL: [Link])
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (URL: [Link])
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (URL: [Link])
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Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (URL: [Link])
-
Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives. (URL: [Link])
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Synthesis and Characterization of New Coumarin Substituted Chromone (8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione). (URL: [Link])
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Synthesis of compounds (5–8)a,b. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutics targeting the central nervous system.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.
This guide is structured to provide direct, actionable advice for researchers encountering difficulties. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve immediate problems but also to build a more robust synthetic strategy.
Section 1: The General Synthetic Pathway
The most common and logical route to 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one proceeds via a two-step sequence starting from a substituted 2-aminophenol. The overall workflow involves the chemoselective acylation of the amino group followed by an intramolecular cyclization to form the core benzoxazinone ring.
Caption: General two-step synthesis of the target benzoxazinone.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My N-acylation (Step 1) is low-yielding, and I'm isolating a significant side product. What is happening?
Answer: You are likely facing a chemoselectivity issue, with the highly reactive chloroacetyl chloride acylating both the primary amine and the phenolic hydroxyl group. While the amine is a stronger nucleophile than the phenol, O-acylation can compete, especially under harsh conditions.[3][4]
Root Causes & Solutions:
-
Cause: Reaction temperature is too high, or the acylating agent is added too quickly. This provides enough energy to overcome the activation barrier for the less favorable O-acylation.
-
Solution: Maintain the reaction temperature at 0-5 °C using an ice bath during the dropwise addition of chloroacetyl chloride. Slow, controlled addition is critical to allow the more nucleophilic amine to react preferentially.[5]
-
-
Cause: The choice of base is incorrect. A strong base (e.g., pyridine, triethylamine) used in stoichiometric amounts can deprotonate the phenol, increasing its nucleophilicity and promoting competitive O-acylation.[4]
-
Solution: Use a mild, inorganic base such as sodium bicarbonate (NaHCO₃) or sodium acetate in a biphasic system (e.g., acetone/water).[6] The base acts primarily as an acid scavenger for the HCl generated, maintaining neutral conditions that favor selective N-acylation without significantly activating the phenol.
-
Question 2: The intramolecular cyclization (Step 2) is not going to completion. My TLC shows significant amounts of the uncyclized intermediate.
Answer: The cyclization step is an intramolecular SN2 reaction (a Williamson ether synthesis) where the phenoxide, formed by deprotonation of the hydroxyl group, displaces the chloride on the N-acetyl side chain. Failure to cyclize typically points to issues with base strength, solvent, or temperature.
Root Causes & Solutions:
-
Cause: The base is not strong enough to fully deprotonate the phenolic hydroxyl group. The pKa of a phenol is typically around 10, so a base like NaHCO₃ will not be effective here.
-
Solution: Employ a stronger base such as potassium carbonate (K₂CO₃), which is widely used for this type of cyclization. For very stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, though this requires anhydrous conditions and careful handling.
-
-
Cause: The solvent is not appropriate for an SN2 reaction.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation of the base but do not hydrogen-bond with the phenoxide nucleophile, leaving it "naked" and highly reactive for the intramolecular attack.
-
-
Cause: Insufficient thermal energy.
-
Solution: Heat the reaction mixture. A temperature range of 60-100 °C is typically required to drive the cyclization to completion. The optimal temperature should be determined empirically, starting lower and gradually increasing while monitoring by TLC.
-
Caption: Troubleshooting logic for synthesizing the target compound.
Question 3: My final product degrades during purification, or the yield drops significantly after aqueous workup.
Answer: The ester-like (lactam) functionality within the benzoxazinone ring is susceptible to hydrolysis under either strongly acidic or basic conditions.[7][8] Aggressive workup procedures or improper purification techniques can lead to ring-opening.
Root Causes & Solutions:
-
Cause: Workup involves washing with strong acids (e.g., >1M HCl) or bases (e.g., >1M NaOH).
-
Solution: Perform aqueous workups with milder solutions. Use saturated sodium bicarbonate solution to neutralize any remaining acid and brine to remove water-soluble impurities. Ensure the contact time with any aqueous phase is minimized.
-
-
Cause: Purification by column chromatography on standard silica gel. Silica gel is acidic and can catalyze the hydrolysis of sensitive compounds, especially if wet solvents are used.
-
Solution: If chromatography is necessary, use deactivated or neutral silica gel. Alternatively, you can co-spot your compound with a small amount of a non-polar base like triethylamine on the TLC plate to see if streaking is reduced; if so, eluting with a solvent system containing 0.5-1% triethylamine can prevent degradation on the column. The primary method of purification should be recrystallization if possible.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods to monitor the reaction and characterize the product? A: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. For characterization, a combination of ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy should be used to confirm the structure, purity, and molecular weight of the intermediate and final product.[9]
-
Q: I'm seeing an unexpected loss of mass corresponding to the benzyl group in my mass spec data. Why? A: The benzyl ether is a protecting group that is notoriously sensitive to catalytic hydrogenation.[10] If you have used any palladium, platinum, or nickel catalysts in preceding steps and have not rigorously removed them, trace amounts could catalyze debenzylation in the presence of a hydrogen source. Avoid these catalysts and conditions unless deprotection is the desired outcome. Cleavage can also occur under strongly acidic conditions.[11]
-
Q: How should the final compound, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, be stored? A: Based on supplier data for this and similar compounds, it should be stored at room temperature in a tightly sealed container, protected from moisture.[1]
Section 4: Key Experimental Protocols
The following are generalized but detailed protocols based on established methodologies for the synthesis of benzoxazinone derivatives.[12] Researchers should adapt them as necessary based on their specific laboratory conditions and observations.
Protocol 1: N-Acylation of 2-Amino-4-(benzyloxy)-5-acetylphenol
-
Dissolve the starting aminophenol (1.0 eq) in a suitable solvent mixture such as acetone/water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the solution.
-
Cool the stirred mixture to 0-5 °C in an ice-water bath.
-
Prepare a solution of chloroacetyl chloride (1.1-1.2 eq) in a small amount of acetone.
-
Add the chloroacetyl chloride solution dropwise to the cooled aminophenol mixture over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Intramolecular Cyclization
-
Dissolve the crude N-acylated intermediate from the previous step in a polar aprotic solvent such as DMF or acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the mixture to reflux (for acetone) or to 80-100 °C (for DMF) with vigorous stirring.
-
Monitor the reaction by TLC until the starting intermediate is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by careful column chromatography.
Section 5: Summary of Reaction Parameters
| Step | Reagents & Equivalents | Solvent | Temperature | Typical Time | Typical Yield |
| 1: N-Acylation | Chloroacetyl Chloride (1.1 eq), NaHCO₃ (2.5 eq) | Acetone/H₂O | 0 °C to RT | 2-4 h | 85-95% |
| 2: Cyclization | K₂CO₃ (2.5 eq) | DMF or Acetone | 60-100 °C | 4-8 h | 70-90% |
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Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36, 3465-3468. Available from: [Link]
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Burke, T. R., Jr., et al. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-7. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available from: [Link]
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Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available from: [Link]
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The Organic Chemistry Tutor. (2018). Benzyl Ether Cleavage. YouTube. Available from: [Link]
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Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available from: [Link]
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Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(26), 21955–21966. Available from: [Link]
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available from: [Link]
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Park, S., et al. (2017). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 15(31), 6544-6548. Available from: [Link]
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Castilho, M., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available from: [Link]
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Misra, A. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 1834–1838. Available from: [Link]
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Bacher, P. H., & Raiford, L. C. (1949). The use of 2-Chlorophenoxyacetyl Chloride in the Preparation of Mixed Diacyl Derivatives of Ortho Aminophenols. UNI ScholarWorks. Available from: [Link]
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Zhang, L., et al. (2011). Synthesis of 2H-benzo[b][13][14]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-42. Available from: [Link]
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Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2275. Available from: [Link]
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Liu, X., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[13][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(10), 4068. Available from: [Link]
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ResearchGate. (2015). Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. Available from: [Link]
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El-Hamouly, W. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available from: [Link]
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ResearchGate. (2018). Synthesis of a new series of aryl/heteroarylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin with low nanomolar 5-HT 1A affinities. Available from: [Link]
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Pallai, P. V., et al. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. Journal of Peptide Research, 56(3), 115-20. Available from: [Link]
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El-Hashash, M. A., et al. (2016). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597), 298-305. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Polymers, 16(15), 2056. Available from: [Link]
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Hosseinnia, R., et al. (2021). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 9, 799863. Available from: [Link]
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ResearchGate. (2021). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]
-
Sanna, C., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(2), M1382. Available from: [Link]
-
Figshare. (2013). Intramolecular Cyclization of β-Amino and β-Ammonio Radicals: A New Synthetic Route to the 1-Azabicyclo[3.2.1]octyl- and -[2.2.1]heptyl Systems. Available from: [Link]
-
PubChem. (n.d.). 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][13][14]oxazin-3(4H)-one. Available from: [Link]
-
Hosseinnia, R., et al. (2021). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers in Chemistry, 9, 799863. Available from: [Link]
Sources
- 1. 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
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- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Benzoxazinone synthesis [organic-chemistry.org]
solubility issues of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and solutions
Technical Support Center: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This molecule, belonging to the benzoxazinone class, holds significant interest for researchers in drug development.[1][2] However, its molecular structure presents a classic solubility challenge. The presence of multiple aromatic rings, including a benzyloxy group, confers a high degree of lipophilicity and hydrophobicity. This makes the compound poorly soluble in aqueous solutions, a critical hurdle for its application in many biological assays and preclinical studies.[3]
This guide is designed to provide you, the researcher, with a logical, step-by-step framework for overcoming these solubility issues. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Physicochemical Properties Overview
A comprehensive understanding of a compound's properties is the foundation for successful formulation. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and from data on related benzoxazinone derivatives.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₇H₁₅NO₄[4] | Indicates a significant carbon backbone relative to heteroatoms, suggesting low aqueous solubility. |
| Molecular Weight | 297.31 g/mol [4] | Within the range where solubility can be a challenge. |
| Structure | Contains a fused heterocyclic ring system, an acetyl group, and a large, non-polar benzyloxy group. | The benzyloxy and aromatic components are major contributors to hydrophobicity. |
| Predicted LogP | High (Estimated > 3.0) | A high octanol-water partition coefficient (LogP) strongly predicts poor water solubility. |
| Ionizable Groups | The lactam proton is very weakly acidic and unlikely to be ionized under physiological pH. | pH modification is unlikely to be a primary strategy for solubilization.[5] |
| General Solubility | Benzoxazinone derivatives are noted to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[6][7] | This provides an excellent starting point for preparing high-concentration stock solutions. |
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, cell culture media). What is the first thing I should do?
A1: Direct dissolution of this compound in aqueous media is not recommended and is likely to fail due to its hydrophobic nature. The standard and required first step is to prepare a concentrated stock solution in an appropriate organic solvent.[8]
-
Expert Rationale: The principle of "like dissolves like" governs solubility.[3] The high energy required for polar water molecules to accommodate a large non-polar solute prevents dissolution. A polar aprotic solvent like DMSO can effectively solvate the molecule, breaking its crystal lattice energy and creating a concentrated stock solution that can then be carefully diluted into your aqueous system.[9]
Q2: What is the best organic solvent for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting solvent for biological applications. Dimethylformamide (DMF) is also an effective solvent for benzoxazinone derivatives.[6][7]
-
Expert Rationale: DMSO is widely used because it can dissolve a vast range of hydrophobic compounds and is miscible with water. However, it is critical to be aware of solvent toxicity. The final concentration of DMSO in your experimental medium should not exceed 0.5-1% to avoid artifacts or cytotoxicity that could compromise your results.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: I successfully dissolved my compound in 100% DMSO, but it immediately crashed out (precipitated) when I diluted it into my aqueous buffer. What should I do?
A3: This is the most common challenge, known as "precipitation upon dilution."[9] It occurs when the compound, stable in a high concentration of organic solvent, becomes insoluble as the solution's polarity dramatically increases upon aqueous dilution. The diagram below outlines a systematic approach to solving this issue.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Can you explain more about using surfactants or cyclodextrins?
A4: Yes, these are powerful formulation tools when simple co-solvency is insufficient.
-
Surfactants: Biocompatible, non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer. They form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment and increasing its apparent solubility.[5]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The compound ("guest") can form an "inclusion complex" by fitting inside the cyclodextrin's ("host") cavity, creating a water-soluble complex.[5][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Caption: Workflow for a kinetic solubility assay.
References
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Sanofi-Aventis.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Nefisath, P. M., et al. (2019). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53. [Link]
-
Nefisath, P. M., et al. (2019). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. [Link]
-
Singh, B., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmaceutical Research, 8(13), 775-782. [Link]
-
Zhang, H., et al. (2011). Synthesis of 2H-benzo[b]o[12][13]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5458-5461. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8-acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one | 1035229-32-3 [m.chemicalbook.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
stability and degradation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Introduction
8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one is a synthetic derivative of the benzoxazinone class of heterocyclic compounds. While naturally occurring benzoxazinoids have been extensively studied for their biological activities, the stability and degradation pathways of synthetic analogues like this one are less characterized. Understanding the stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the viability of potential therapeutic applications. This guide provides insights into its potential degradation under various conditions and offers practical solutions to common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a question-and-answer format.
Issue 1: Loss of compound purity over time in solution.
Question: I've noticed a decrease in the purity of my stock solution of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, which is stored in methanol at 4°C. What could be the cause?
Answer: The decrease in purity is likely due to the hydrolysis of the lactam ring in the benzoxazinone core. While the 2H-benzo[b][1][2]oxazin-3(4H)-one structure is generally more stable than the related hydroxamic acid-containing benzoxazinones, it can still undergo slow hydrolysis, especially in the presence of trace amounts of water or acid/base contaminants in the solvent.[1]
Recommended Actions:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation and hydrolysis.
-
Inert Atmosphere: For long-term storage, consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Issue 2: Appearance of unexpected peaks in HPLC analysis after exposure to acidic conditions.
Question: After treating my compound with a mild acidic buffer (pH 4-5) as part of my experimental protocol, I see a new, more polar peak in my HPLC chromatogram. What is this new peak?
Answer: The appearance of a more polar peak under acidic conditions strongly suggests the cleavage of the benzyloxy group, a reaction known as debenzylation.[3] This acid-catalyzed hydrolysis of the ether linkage would result in the formation of 8-Acetyl-5-hydroxy-2H-benzo[b]oxazin-3(4H)-one. The resulting free hydroxyl group increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column.
Recommended Actions:
-
pH Control: If possible, adjust your experimental protocol to avoid strongly acidic conditions.
-
Protecting Group Stability: Be aware that the benzyloxy group is labile to strong acids.[3] If acidic conditions are unavoidable, minimize the exposure time and temperature.
-
Characterization of Degradant: To confirm the identity of the new peak, you can use LC-MS to check for the expected mass of the debenzylated product.
Issue 3: Sample discoloration and degradation upon exposure to light.
Question: I left a solution of my compound on the lab bench, and it turned slightly yellow, and my subsequent analysis showed significant degradation. What is happening?
Answer: The discoloration and degradation upon exposure to light are indicative of photolysis. Aromatic compounds, especially those with carbonyl and ether functionalities, can be susceptible to photodegradation.[4] The energy from UV light can promote electronic transitions that lead to bond cleavage and the formation of colored byproducts.
Recommended Actions:
-
Light Protection: Always store solutions of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in amber vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure: During experiments, minimize the exposure of the compound to direct light.
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Photostability Testing: If your application requires exposure to light, it is crucial to perform a formal photostability study to understand the degradation kinetics and identify the photoproducts.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the stability and handling of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Q1: What are the optimal storage conditions for solid 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, room temperature in a desiccator is acceptable.
Q2: Is this compound susceptible to oxidation?
A2: While the benzoxazinone ring itself is not highly prone to oxidation, the benzyloxy group can be a site for oxidative cleavage under certain conditions, such as in the presence of strong oxidizing agents or metal catalysts. It is good practice to avoid exposure to strong oxidants and to store solutions under an inert atmosphere if oxidative degradation is a concern.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the structure, the primary degradation pathways are likely:
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Acid-catalyzed hydrolysis of the benzyloxy ether: This would yield 8-Acetyl-5-hydroxy-2H-benzo[b]oxazin-3(4H)-one and benzyl alcohol.
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Hydrolysis of the lactam ring: This can occur under both acidic and basic conditions and would open the oxazinone ring to form an amino acid derivative.[1]
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Photodegradation: Exposure to UV light can lead to complex degradation pathways, potentially involving radical mechanisms.[4]
-
Oxidative degradation: While likely less common, oxidation could target the benzylic position of the protecting group or other parts of the molecule.
Q4: How can I monitor the stability of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in my experiments?
A4: A stability-indicating HPLC method is the most common and effective way to monitor the stability of your compound.[5][6] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of the degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This is a crucial step in developing a stability-indicating analytical method.[7]
Materials:
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8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (0.1 M)
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Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
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HPLC system with DAD or MS detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
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Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
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Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
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Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. Analyze all samples by a suitable HPLC method and compare the chromatograms to the control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one from its degradation products.
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient from 30% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min
-
Detection: DAD at 254 nm and 280 nm
-
Injection Volume: 10 µL
Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation study.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl) or adjust the pH of the mobile phase (if the compound's stability allows).
Data Presentation
Table 1: Predicted Degradation Products of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
| Degradation Condition | Predicted Major Degradant | Change in Polarity |
| Acidic Hydrolysis | 8-Acetyl-5-hydroxy-2H-benzo[b]oxazin-3(4H)-one | Increase |
| Basic Hydrolysis | Ring-opened product (N-(2-hydroxy-3-acetyl-6-(benzyloxy)phenyl)acetamide) | Varies |
| Oxidation | Benzaldehyde, 8-Acetyl-5-hydroxy-2H-benzo[b]oxazin-3(4H)-one | Varies |
| Photolysis | Complex mixture of products | Varies |
Visualizations
Caption: Predicted major degradation pathways for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Caption: Workflow for stability testing and method development.
References
- 1. Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Optimization of Reaction Conditions for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Optimization of Reaction Conditions for 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis and optimization of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important benzoxazinone derivative.
Introduction to the Synthesis
The synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the cyclization of a substituted 2-aminophenol with a suitable C2-building block, typically chloroacetyl chloride. The presence of the electron-withdrawing acetyl group and the bulky, electron-donating benzyloxy group on the aromatic ring introduces specific challenges and considerations that will be addressed in this guide.
This guide will focus on the critical cyclization step, providing a detailed protocol and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one?
A1: The most common and effective method for the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives involves the reaction of a corresponding 2-aminophenol with chloroacetyl chloride in the presence of a mild base, followed by an intramolecular cyclization.[1][3] In this specific case, the likely precursor would be 2-amino-4-acetyl-5-(benzyloxy)phenol. The reaction proceeds in two main stages: N-acylation of the more nucleophilic amino group, followed by an intramolecular Williamson ether synthesis (cyclization) to form the oxazinone ring.
Q2: Why is the choice of base critical in this reaction?
A2: The choice of base is crucial for several reasons. Firstly, it acts as a scavenger for the HCl generated during the N-acylation with chloroacetyl chloride. Secondly, a slight excess of a mild base is required to deprotonate the phenolic hydroxyl group, facilitating the subsequent intramolecular nucleophilic attack on the chloroacetyl moiety to close the ring.[1] Common bases for this transformation include sodium bicarbonate and triethylamine.[1][3] Stronger bases should be avoided as they can promote side reactions, such as hydrolysis of the chloroacetyl intermediate or the final product.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions include:
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O-acylation: Although the amino group is generally more nucleophilic than the phenolic hydroxyl group, some O-acylation of the starting 2-aminophenol can occur, leading to the formation of an ester byproduct.[4]
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Dimerization/Polymerization: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymeric materials.
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Hydrolysis: The chloroacetyl intermediate is susceptible to hydrolysis, especially in the presence of excess water or strong base, which would halt the cyclization process.
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Debenzylation: While the benzyloxy group is relatively stable, prolonged exposure to strong acidic or reductive conditions (not typically used in this step) can lead to its cleavage.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should see the consumption of the starting 2-aminophenol and the appearance of a new, typically less polar, spot corresponding to the benzoxazinone product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its disappearance.
Experimental Protocol: Synthesis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is a generalized procedure adapted from established methods for the synthesis of similar benzoxazinone derivatives and should be optimized for your specific laboratory conditions.[1][3]
Materials:
-
2-amino-4-acetyl-5-(benzyloxy)phenol
-
Chloroacetyl chloride
-
Triethylamine or Sodium Bicarbonate
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-acetyl-5-(benzyloxy)phenol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Optimization of Reaction Conditions
The following table provides a starting point for optimizing the reaction conditions to maximize yield and purity.
| Parameter | Recommended Range | Rationale |
| Solvent | Dichloromethane, Chloroform, Ethyl Acetate | Should be anhydrous and inert to the reactants. |
| Base | Triethylamine, Sodium Bicarbonate | A slight excess is needed to neutralize HCl and facilitate cyclization. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic acylation; room temperature is often sufficient for cyclization. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to avoid prolonged reaction times that may lead to side products. |
| Stoichiometry | ~1.1 eq. Chloroacetyl Chloride, ~1.2 eq. Base | A slight excess of the acylating agent and base ensures complete conversion of the starting material. |
Characterization
| Technique | Expected Data |
| ¹H NMR | Aromatic protons: δ 6.5-8.0 ppm; Benzylic CH₂: δ ~5.1 ppm; Oxazinone CH₂: δ ~4.6 ppm; Acetyl CH₃: δ ~2.5 ppm; NH proton: broad singlet δ 8-10 ppm. |
| ¹³C NMR | Carbonyls (acetyl and lactam): δ 165-195 ppm; Aromatic carbons: δ 100-160 ppm; Benzylic CH₂: δ ~70 ppm; Oxazinone CH₂: δ ~67 ppm; Acetyl CH₃: δ ~26 ppm. |
| FT-IR (cm⁻¹) | N-H stretch: ~3200; C=O stretch (acetyl): ~1680; C=O stretch (lactam): ~1700; C-O-C stretch: ~1250. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 297.31 g/mol . |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents (moisture contamination).- Insufficient base.- Low reaction temperature. | - Use freshly distilled/anhydrous solvents and reagents.- Ensure at least 1.2 equivalents of base are used.- Allow the reaction to proceed at room temperature after the initial acylation. |
| Multiple Products Observed by TLC | - Formation of O-acylated byproduct.- Dimerization or polymerization.- Incomplete cyclization. | - Ensure slow, dropwise addition of chloroacetyl chloride at 0 °C to favor N-acylation.- Use a more dilute reaction mixture.- Increase reaction time or gently warm the reaction mixture to promote cyclization. |
| Product is an Inseparable Oil | - Presence of impurities. | - Re-purify by column chromatography using a shallower solvent gradient.- Attempt trituration with a suitable solvent (e.g., diethyl ether, hexane/ethyl acetate mixture) to induce crystallization. |
| Loss of Benzyloxy Group | - Accidental exposure to acidic conditions during work-up. | - Ensure all aqueous washes are neutral or slightly basic.- Avoid strong acids during the work-up and purification steps.[1] |
Visualizing the Process
Reaction Mechanism
Caption: Proposed two-step mechanism for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
-
PrepChem. Synthesis of 2H-1,4-benzoxazine-3(4H)-one. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis and Screening of some benzoxazinone derivatives. 2019. Available from: [Link]
-
CONICET Digital. Spectral Assignments and Reference Data. 2005. Available from: [Link]
-
Royal Society of Chemistry. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. Available from: [Link]
-
Chem-Station. Benzyl (Bn) Protective Group. 2014. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]
-
Royal Society of Chemistry. 1. Characterization Details. Available from: [Link]
-
SciSpace. Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. 2004. Available from: [Link]
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ChemUniverse. 8-acetyl-5-(benzyloxy)-2h-benzo[b][1][2]oxazin-3(4h)-one. Available from: [Link]
-
PubChem. 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][2]oxazin-3(4H)-one. Available from: [Link]
-
Natural Volatiles & Essential Oils. Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. 2021. Available from: [Link]
-
National Institutes of Health. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from: [Link]
-
Semantic Scholar. Efficient Synthesis of 1H-Benzo[2][5]imidazo[1,2-c][1][6]oxazin- 1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization. 2023. Available from: [Link]
-
National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][6]oxazine-2,4-diones. Available from: [Link]
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Quora. During the formation of paracetamol why do you get N-acylation instead of O. 2023. Available from: [Link]
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MySkinRecipes. 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one. Available from: [Link]
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ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
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Reddit. N-alkylation of aminophenols. 2025. Available from: [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
- Google Patents. Process for the preparation of benzodiazepine derivatives.
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National Institutes of Health. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available from: [Link]
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Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
ResearchGate. Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Available from: [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]
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ScienceDirect. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Available from: [Link]
- Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
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ResearchGate. Exocyclic N -Acyliminium Ion (NAI) Cyclization: Access to Fully Substituted Oxazoles and Furocoumarins. Available from: [Link]
-
MDPI. (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. Available from: [Link]
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Technical Support Center: Purification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support guide for the purification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this target molecule. The guidance herein is synthesized from established chemical principles and field-proven insights for structurally related benzoxazinones and aromatic ketones.
The purification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one presents a unique challenge due to its multifunctional nature. The molecule contains a polar benzoxazinone core, a non-polar benzyloxy protecting group, and an acetyl group which imparts intermediate polarity and a potential site for side reactions. This guide is structured to help you navigate these complexities, select the appropriate purification strategy, and troubleshoot common issues encountered during experimental work.
Purification Strategy Selection
Choosing the correct purification technique is critical and depends on factors such as the scale of your synthesis, the impurity profile of your crude material, and the required final purity. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting the optimal purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a question-and-answer format.
Question 1: My compound is streaking badly on the silica TLC plate, making it impossible to assess purity. What's causing this and how do I fix it?
Answer: Streaking on a silica gel TLC plate is typically caused by one of three factors: compound overloading, interactions with the stationary phase, or poor solubility in the mobile phase.
-
Causality: The benzoxazinone ring contains a lactam-like amide and an ether linkage, while the acetyl group adds a ketone functionality. The amide proton (N-H) can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing or streaking.
-
Troubleshooting Steps:
-
Reduce Concentration: Ensure the spotting solution is not too concentrated. A faint spot is often better than an overloaded one.
-
Modify the Mobile Phase: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA), typically 0.1-1% by volume. For example, if you are using a 1:1 mixture of ethyl acetate and hexanes, try a 1:1:0.01 mixture of ethyl acetate:hexanes:TEA.[1]
-
Use a Different Stationary Phase: If modifying the mobile phase doesn't work, consider using a less acidic or neutral stationary phase like alumina (neutral or basic) or a C18-functionalized silica plate (for reversed-phase TLC).
-
Question 2: I ran a silica gel column, but my yield is very low. I see a new, more polar spot on the TLC of my later fractions. What happened to my product?
Answer: This is a classic sign of on-column decomposition. Benzoxazinone derivatives can be susceptible to hydrolysis, especially when exposed to acidic surfaces for extended periods.[2]
-
Causality: The lactam bond within the 2H-benzo[b]oxazin-3(4H)-one ring can be hydrolyzed by residual water on the acidic silica gel surface. This opens the heterocyclic ring to form an amino acid derivative, which is significantly more polar and will either remain on the column or elute very slowly, appearing as a new spot at a lower Rf.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before loading your sample, flush the packed column with your starting eluent containing 1% triethylamine. This will neutralize the most acidic sites on the silica gel.
-
Use "Flash" Chromatography: Do not let the compound sit on the column for a long time. Use positive pressure to push the solvent through quickly ("flash" conditions) to minimize the contact time between your compound and the silica.[3]
-
Switch to a Neutral Stationary Phase: If decomposition persists, chromatography on neutral alumina is a viable alternative. You will need to re-screen for an appropriate solvent system.
-
Consider an Alternative Purification Method: If the compound is highly sensitive, recrystallization or preparative HPLC may be better options.[4][5]
-
Caption: Troubleshooting workflow for low yield in column chromatography.
Question 3: My crude product is a dark oil, but the literature suggests benzoxazinones are typically crystalline solids. Can I still purify it?
Answer: Yes, this is common. The presence of residual solvents, starting materials, or reaction side-products can prevent crystallization, resulting in an oil or amorphous solid. Purification will remove these impurities, often allowing the final product to crystallize.
-
Causality: Impurities disrupt the formation of a stable crystal lattice. The benzyloxy and acetyl groups can also contribute to a lower melting point compared to simpler benzoxazinones.
-
Troubleshooting Steps:
-
Initial Cleanup: Before attempting a fine purification method, perform a simple filtration through a small plug of silica gel. Elute with a moderately polar solvent (e.g., 30% ethyl acetate in hexanes) to remove highly polar, colored "baseline" impurities. This can often improve the material's physical state.
-
Proceed with Chromatography: Flash column chromatography is the ideal next step for an oily product, as it does not require the material to be crystalline.[6]
-
Induce Crystallization: After chromatography, dissolve the purified, clean oil in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then add a non-solvent in which it is insoluble (like hexanes or water) dropwise until turbidity appears.[4][7] Cool the mixture slowly to encourage crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC separation for this compound? A1: Given the structure, the compound is expected to have intermediate polarity. A good starting point for TLC analysis on a silica plate is 30% Ethyl Acetate in Hexanes . From there, you can adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the product spot, which is ideal for column chromatography separation.[3]
| Solvent System Screening (Hypothetical) | Observation | Next Step |
| 20% EtOAc / Hexanes | Product Rf is too low (<0.1) | Increase polarity |
| 30% EtOAc / Hexanes | Product Rf is ~0.3, good separation from a less polar spot | Optimal for Column |
| 50% EtOAc / Hexanes | Product Rf is too high (>0.6) | Decrease polarity |
| 1:1:0.01 EtOAc/Hexanes/TEA | Product spot is tighter, less tailing | Use this system if streaking is an issue |
Q2: Can I use recrystallization as the primary purification method? A2: Recrystallization can be a highly effective and scalable purification method, provided your crude material is at least 85-90% pure and crystalline.[4] For this specific molecule, a mixed solvent system is likely required. Ethanol, ethyl acetate, or acetone are good "solvent" choices, while hexanes, petroleum ether, or water would be effective "anti-solvents." You must perform small-scale solubility tests to determine the optimal solvent pair.
Q3: Is preparative HPLC necessary for this compound? A3: Preparative HPLC is a powerful tool but is often reserved for situations where other methods fail or when exceptionally high purity (>99.5%) is required, for instance, for pharmaceutical applications.[5][8] If you have impurities with very similar polarity (i.e., inseparable by flash chromatography) or need to isolate a small amount of a highly pure sample for biological testing, preparative HPLC is the method of choice.[9]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product with an optimal Rf of ~0.3 in 30% Ethyl Acetate / Hexanes.
-
Column Preparation:
-
Select a column where the silica gel weight is approximately 30-50 times the weight of your crude sample.[3]
-
Dry-pack the column with silica gel ("flash" grade, 40-63 µm).
-
Wet the column with the starting eluent (e.g., 10% Ethyl Acetate / Hexanes) using positive pressure, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of dichloromethane (DCM) or your column eluent.
-
Add a small amount of silica gel (about 1-2 times the sample weight) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry-loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column, and gently add a thin layer of sand to protect the surface.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent to remove non-polar impurities. Collect fractions and monitor by TLC.
-
Gradually increase the solvent polarity to elute your target compound. A typical gradient is shown in the table below.
-
Once the product has eluted, you can increase the polarity further to flush out any remaining highly polar impurities.
-
| Typical Gradient Elution Profile | |
| Solvent Composition | Column Volumes (CV) |
| 10% EtOAc / Hexanes | 2-3 CVs |
| 20% EtOAc / Hexanes | 2-3 CVs |
| 30% EtOAc / Hexanes | 5-10 CVs |
| 50-100% EtOAc / Hexanes | 2-3 CVs |
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
-
Protocol 2: Recrystallization
This protocol is suitable for material that is already >90% pure and shows a tendency to be crystalline.
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol).
-
If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
A good starting pair to test is Ethanol (solvent) and Water (anti-solvent).
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Once dissolved, remove from heat. Slowly add the anti-solvent (e.g., water) dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Add one or two drops of the hot solvent to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.
-
-
Isolation and Drying:
-
Collect the formed crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold solvent/anti-solvent mixture.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or vial to air dry or dry in a vacuum oven.
-
References
- Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules.
- Nefisath P, et al. (2018).
- Marzouk, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
- Nefisath P, et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives.
- Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent Technologies.
- Kaur, N. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
- Jain, R., & Sharma, D. (2014). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents.
- The Power of Preparative HPLC Systems. (n.d.). Teledyne LABS.
- Hanbon Preparative Hplc System, Preparative High Performance Liquid Chrom
- Minimizing contamination in the analysis of plant-derived ketones. (2025). BenchChem.
- Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Gilson.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- Separating ketones
- Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
- Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. (2016). Organic Process Research & Development.
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.
- Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
- Thin Layer Chromatography (TLC)
- Al-Thebeiti, M. S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
-
Wang, L., et al. (2011). Synthesis of 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Structures of (a) benzoxazinone derivatives. (n.d.).
-
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][10][11]oxazin-3(4H)-one. (n.d.). PubChem.
- Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry.
- Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separ
- Al-Thebeiti, M. S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- Preparation of Acetylferrocene. (n.d.). University of Delaware.
- Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. (2024). Semantic Scholar.
- Acetylation of ferrocene and column chrom
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one. (n.d.). Sigma-Aldrich.
-
Inquiry Product - 8-Acetyl-5-(benzyloxy)-2H-benzo[b][10][11]oxazin-3(4H)-one. (n.d.). AbacipharmTech.
-
8-(2-azidoacetyl)-5-(benzyloxy)-2H-benzo[b][10][11]oxazin-3(4H)-one. (n.d.). Chemsrc.
-
8-Acetyl-5-(benzyloxy)-2h-benzo[b][10][11]oxazin-3(4h)-one. (n.d.). SRD Pharma.
- Improved process for preparation of triazol-benzodiazepine derivatives. (2011).
- Synthesis of a new series of aryl/heteroarylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin with low nanomolar 5-HT 1A affinities. (2018). Bioorganic & Medicinal Chemistry.
- Distinto, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024).
-
8-acetyl-5-(benzyloxy)-2H-benzo[b][10][11]oxazin-3(4H)-one. (n.d.). ChemicalBook.
- Catalyzed asymmetric [4+2] cycloadditions of vinyl benzoxazinones with benzyl carboxylic acids. (n.d.).
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Technical Support Center: Overcoming Poor Bioavailability of Benzoxazinone Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the poor bioavailability of benzoxazinone compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. Benzoxazinones are a versatile class of compounds with a wide range of physiological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] However, their therapeutic potential is often hindered by poor oral bioavailability. Here, we will dissect the underlying causes of this issue and provide actionable, field-proven troubleshooting strategies and experimental protocols to help you advance your research.
The Benzoxazinone Bioavailability Challenge: A Multifaceted Problem
The poor bioavailability of benzoxazinone compounds is typically a result of one or more of the following factors:
-
Low Aqueous Solubility: Many benzoxazinone derivatives are lipophilic and possess a crystalline structure, leading to poor solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption, as a drug must be in solution to be absorbed.[4]
-
Poor Permeability: While their lipophilic nature might suggest good membrane permeability, other physicochemical properties can impede their passage across the intestinal epithelium.
-
First-Pass Metabolism: Benzoxazinones can be extensively metabolized in the gut wall and liver by enzymes such as cytochrome P450s, which significantly reduces the amount of active drug reaching systemic circulation.[5]
This guide provides a structured approach to identifying and overcoming these hurdles.
Troubleshooting Guide: A Step-by-Step Approach
Part 1: Is Solubility the Primary Culprit?
The first step in troubleshooting poor bioavailability is to accurately assess the aqueous solubility of your benzoxazinone compound.
Objective: To determine the kinetic and thermodynamic solubility of the benzoxazinone compound in physiologically relevant media.
Materials:
-
Benzoxazinone compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
DMSO (for stock solution)
-
HPLC system with a suitable column and detector
-
Incubator shaker
-
Centrifuge
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10-20 mM).
-
Kinetic Solubility (Shake-Flask Method):
-
Add a small aliquot of the DMSO stock to pre-warmed (37°C) PBS, SGF, and SIF to a final concentration expected to be above the solubility limit (e.g., 200 µM).
-
Incubate the samples in a shaker at 37°C for 2 hours.
-
Filter the samples (e.g., through a 0.45 µm filter) to remove any precipitated compound.
-
Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This gives you the kinetic solubility.
-
-
Thermodynamic Solubility (Equilibrium Method):
-
Add an excess amount of the solid benzoxazinone compound to PBS, SGF, and SIF.
-
Incubate the suspensions in a shaker at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it.
-
Analyze the filtrate by HPLC to determine the concentration, which represents the thermodynamic solubility.
-
Data Interpretation:
| Solubility Classification | Aqueous Solubility (µg/mL) |
| Very Soluble | > 1000 |
| Soluble | 100 - 1000 |
| Sparingly Soluble | 33 - 100 |
| Slightly Soluble | 10 - 33 |
| Very Slightly Soluble | 1 - 10 |
| Practically Insoluble | < 1 |
If your compound is classified as "Slightly Soluble" to "Practically Insoluble," solubility is likely a major barrier to its bioavailability.
Should low solubility be confirmed, consider these formulation and chemical modification strategies:
-
pH Adjustment and Salt Formation: For benzoxazinones with ionizable groups, adjusting the pH of the formulation or creating a salt can significantly increase solubility.[6][7]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can improve the dissolution rate and apparent solubility.[7][8][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[8][10]
-
Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nanoscale increases the surface area for dissolution.[6][7]
-
Prodrug Approach: A prodrug is a modified, inactive form of a drug that becomes active in the body. This approach can be used to temporarily alter the physicochemical properties that limit solubility.[11][12][13]
Part 2: Assessing and Overcoming Permeability Barriers
A compound with adequate solubility must still be able to permeate the intestinal epithelium to enter the bloodstream.
Objective: To assess the passive permeability of a benzoxazinone compound across an artificial membrane.[14][15][16]
Materials:
-
PAMPA plate system (e.g., 96-well format)
-
Artificial membrane solution (e.g., lecithin in an organic solvent)
-
PBS, pH 7.4
-
Benzoxazinone compound
-
Lucifer yellow (as a low-permeability marker)
-
LC-MS/MS or HPLC for analysis
Procedure:
-
Prepare the PAMPA Plate: Coat the filter of the donor plate with the artificial membrane solution.
-
Prepare Solutions: Dissolve the benzoxazinone compound in PBS at a known concentration for the donor solution. Fill the acceptor wells with fresh PBS.
-
Run the Assay: Add the donor solution to the donor wells and assemble the PAMPA "sandwich." Incubate at room temperature for a set time (e.g., 4-16 hours). Include Lucifer yellow to check membrane integrity.
-
Analyze the Results: Determine the compound's concentration in both the donor and acceptor wells. Calculate the apparent permeability coefficient (Papp).[16]
Data Interpretation:
| Permeability Classification | Permeability (Papp) (10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
A low Papp value indicates that passive permeability may be a limiting factor for your compound's absorption.
If poor permeability is identified, the following approaches can be beneficial:
-
Chemical Structure Modification: Modifying the chemical structure to balance lipophilicity and hydrophilicity can improve passive diffusion.
-
Prodrugs: As with solubility, prodrugs can be designed to enhance permeability by temporarily increasing the lipophilicity of the parent molecule.[11][17]
-
Permeation Enhancers: These are excipients that can temporarily increase the permeability of the intestinal epithelium, but their use requires careful consideration of potential toxicity.[8]
Part 3: Investigating and Mitigating First-Pass Metabolism
A compound that is both soluble and permeable can still have poor bioavailability if it is rapidly metabolized in the gut and liver.
Objective: To assess the metabolic stability of a benzoxazinone compound using liver microsomes.[18]
Materials:
-
Human or other species' liver microsomes
-
NADPH regenerating system (to initiate the metabolic reaction)[5]
-
Phosphate buffer, pH 7.4
-
Benzoxazinone compound
-
Positive control compounds (e.g., a rapidly metabolized drug and a stable drug)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Reaction Mixtures: In a multi-well plate, combine the liver microsomes, phosphate buffer, and the benzoxazinone compound.
-
Initiate the Reaction: Start the metabolic process by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction with a quenching solution like ice-cold acetonitrile.[5]
-
Analyze Samples: Centrifuge the samples to remove proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate Metabolic Half-Life (t½) and Intrinsic Clearance (CLint): Plot the natural log of the percentage of the remaining parent drug against time. The slope of this line is used to calculate the t½ and CLint.[18][19]
Data Interpretation:
| Metabolic Stability Classification | In Vitro Half-Life (t½) (minutes) |
| High | > 60 |
| Medium | 15 - 60 |
| Low | < 15 |
A short half-life suggests that first-pass metabolism is likely a significant contributor to poor bioavailability.
-
Structural Modification: Modify the chemical structure to block metabolic "hotspots."
-
Co-administration with Enzyme Inhibitors: In preclinical studies, co-administering a known inhibitor of the relevant metabolizing enzymes can help confirm the role of first-pass metabolism.
-
Prodrug Design: Prodrugs can be designed to be poor substrates for metabolizing enzymes, protecting the parent drug until it reaches systemic circulation.[13][20]
Visualizing the Troubleshooting Workflow
Caption: A workflow for diagnosing and addressing the causes of poor bioavailability in benzoxazinone compounds.
Frequently Asked Questions (FAQs)
Q1: My benzoxazinone compound has poor solubility in both SGF and SIF. Where should I start?
A1: If your compound has poor solubility across different pH levels, pH modification alone is unlikely to be sufficient. A good starting point would be to explore amorphous solid dispersions (ASDs) or lipid-based formulations like SEDDS.[8][9] These techniques are effective for a broad range of poorly soluble compounds.
Q2: My compound is highly soluble but still has low oral bioavailability. What is the most likely cause?
A2: If solubility is not the issue, the next likely culprits are poor permeability and/or high first-pass metabolism. You should proceed with a permeability assay like PAMPA or a Caco-2 cell-based assay, along with an in vitro metabolic stability study using liver microsomes or hepatocytes to identify the primary barrier.[21][22]
Q3: Are there any in silico tools that can predict the bioavailability of my benzoxazinone derivatives before synthesis?
A3: Yes, several in silico models and software can predict physicochemical properties like solubility (logS), lipophilicity (logP), and potential metabolic liabilities. While these tools are valuable for prioritizing compounds, their predictions must be confirmed with experimental data.
Q4: What are the regulatory considerations when using novel excipients or permeation enhancers?
A4: The use of novel excipients or permeation enhancers requires thorough safety and toxicity testing. Regulatory agencies like the FDA have specific guidelines for the qualification of new excipients, and it is crucial to consult these early in the development process.
Q5: Can a prodrug strategy solve all three problems (solubility, permeability, and metabolism) at once?
A5: In some cases, a well-designed prodrug can address multiple issues simultaneously.[11][23] For example, a hydrophilic promoiety can improve solubility, while a lipophilic one can enhance permeability. Additionally, the promoiety can be designed to block metabolic sites on the parent drug. However, this is a complex approach that requires careful design and extensive experimental validation.[17]
References
-
Khadka, P., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482. [Link]
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Sorkun, Z., Kircali, K., & Cal, M. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceuticals, 13(11), 346. [Link]
-
Sharma, D. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(2), 212. [Link]
- Shinde, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(4), 970-981.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Rautio, J., et al. (2017). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry, 24(22), 2347-2384. [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Materials Today Chemistry, 13, 132-148. [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1075-1085. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Teledyne LABS. (n.d.). Permeation Testing. Teledyne LABS. [Link]
-
Gentile, F., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. International Journal of Molecular Sciences, 24(21), 15852. [Link]
-
Prajapati, S. K., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(3), 993. [Link]
-
Zakeri-Milani, P., et al. (2015). Application of Method Suitability for Drug Permeability Classification. Journal of Pharmaceutical Sciences, 104(10), 3247-3256. [Link]
- Wang, W., et al. (2025).
- Stella, V. J. (2004). Prodrug Strategies for Improving Drug-Like Properties.
- Pardridge, W. M. (1999). Methods to assess drug permeability across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 19(11), 1179-1188.
-
Labinsights. (2023). Method for Determination of Drug Permeability. Labinsights. [Link]
-
BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]
-
Wikipedia. (n.d.). Drug permeability. Wikipedia. [Link]
-
SOLVO Biotechnology. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. SOLVO Biotechnology. [Link]
-
Macías, F. A., et al. (2007). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry, 68(7-8), 941-953. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
- Alam, M. S., et al. (2021). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 521-534.
-
Ramanathan, M., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4584. [Link]
- Osinubi, A. D., et al. (2021). Some Benzoxazinones of Physiological Importance: A Synthetic Perspective. In: Natural and Synthetic Substances in the Environment: A Compendium. IntechOpen.
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Technical Support Center: 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Experiments
Welcome to the technical support resource for experiments involving 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this benzoxazinone derivative.
The benzoxazinone core is a valuable scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including as anticancer, antibacterial, and anti-inflammatory agents.[1][2] However, the multi-step synthesis and subsequent reactions of compounds like 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one can present specific difficulties. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis & Purification
Question 1: I am experiencing low yields in the initial N-acylation step to form the amide precursor. What are the likely causes and how can I optimize this reaction?
Answer: Low yields in the N-acylation of substituted anilines are a frequent challenge, often stemming from reduced nucleophilicity of the nitrogen atom due to steric or electronic effects.[3]
-
Causality: The acetyl group and benzyloxy substituent on your starting aniline can sterically hinder the approach of the acylating agent. Electron-withdrawing effects can further decrease the nucleophilicity of the amino group.
-
Troubleshooting & Optimization:
-
Choice of Acylating Agent: If you are using a standard acylating agent like acetic anhydride, it may not be sufficiently reactive.[3]
-
Catalysis: For hindered or deactivated anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[3]
-
-
Reaction Conditions: Temperature and solvent play a critical role.
-
Solution: Ensure your aniline substrate is fully dissolved. If solubility is an issue, consider a different solvent system. Gently heating the reaction can also increase the rate, but monitor for side product formation by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Stoichiometry: An insufficient amount of the acylating agent can lead to incomplete conversion.
-
Solution: Increase the stoichiometry of the acylating agent to 1.5-2.0 equivalents to help drive the reaction to completion.[3]
-
-
Question 2: During the cyclization to form the benzoxazinone ring, I am observing significant amounts of a side product that appears to be a ring-opened species. Why is this happening?
Answer: The formation of the benzoxazinone ring is a critical cyclization step. However, the benzoxazinone ring system can be susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of moisture or other nucleophiles.[5][6]
-
Causality: Water present in the reaction mixture can act as a nucleophile, attacking the carbonyl group of the benzoxazinone and leading to hydrolysis and ring-opening.[5] This issue is more pronounced with substituted anthranilic acid derivatives.[5]
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions.
-
Solution: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Cyclizing Agent: The efficiency of the cyclization can be highly dependent on the reagent used.
-
Reaction Monitoring: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the workup to avoid degradation of the product.
-
-
Experimental Protocol: Synthesis of the Benzoxazinone Ring
This protocol outlines a general procedure for the cyclization step.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: Dissolve the N-acylated anthranilic acid precursor in an appropriate anhydrous solvent (e.g., THF, Dichloromethane).
-
Reagent Addition: Add the cyclizing agent (e.g., cyanuric chloride and triphenylphosphine) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: Quench the reaction carefully and proceed with an appropriate aqueous workup and extraction.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Section 2: Downstream Reactions & Stability
Question 3: I am attempting a reaction at the acetyl group of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, but I am seeing decomposition of the benzoxazinone ring. How can I improve the stability?
Answer: The benzoxazinone ring, while relatively stable, contains two potential sites for nucleophilic attack which can lead to ring-opening.[8] Strong nucleophiles or harsh basic/acidic conditions can compromise the integrity of the heterocyclic core.
-
Causality: The lactam and ester functionalities within the benzoxazinone ring can be susceptible to hydrolysis or attack by strong nucleophiles, leading to decomposition.
-
Troubleshooting & Optimization:
-
Reaction Conditions: Avoid strongly basic or acidic conditions where possible.
-
Solution: If a base is required, use a non-nucleophilic, sterically hindered base. For reactions sensitive to pH, consider using a buffered system.
-
-
Protecting Groups: If the planned reaction requires conditions that are too harsh for the benzoxazinone ring, consider a synthetic route where the ring is formed after the desired modifications are made to the precursor molecule.
-
Temperature Control: High temperatures can accelerate decomposition.
-
Solution: Run reactions at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Question 4: What are some common downstream reactions for this molecule and what are the key considerations?
Answer: The 8-acetyl group provides a synthetic handle for further functionalization. Common reactions include:
-
Conversion to an Azide: The acetyl group can be converted to an α-azidoacetyl group, a precursor for click chemistry or other bio-conjugation reactions. A related compound, 8-(2-azidoacetyl)-5-(benzyloxy)-2H-benzo[b][3][5]oxazin-3(4H)-one, is a known derivative.[9]
-
Consideration: This typically involves bromination of the acetyl group followed by substitution with sodium azide. Ensure careful handling of azides as they can be energetic. A similar bromoacetyl derivative is also documented.[10]
-
-
Condensation Reactions: The methyl of the acetyl group can be deprotonated to form an enolate, which can then participate in condensation reactions.
-
Consideration: This requires a strong, non-nucleophilic base. The stability of the benzoxazinone ring under these conditions must be evaluated.
-
Visualizing the Workflow
Diagram 1: General Synthesis Pathway
Caption: A generalized workflow for the synthesis and functionalization of the target compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅NO₄ | SRD Pharma[11] |
| Molecular Weight | 297.31 g/mol | ChemicalBook[12] |
| CAS Number | 1035229-32-3 | SRD Pharma[11] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
-
PubChem. (n.d.). 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][3][5]oxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from
-
Patel, et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][13]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16. Retrieved from
- (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
- (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PubMed Central.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Organic & Biomolecular Chemistry (RSC Publishing).
- Benzoxazinone synthesis. Organic Chemistry Portal.
-
Synthesis of 2H-benzo[b][3][5]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Retrieved from
- A proposed mechanism for benzoxazinone synthesis. ResearchGate.
- Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. NIH.
- Synthesis and Screening of some benzoxazinone derivatives.
-
8-(2-azidoacetyl)-5-(benzyloxy)-2H-benzo[b][3][5]oxazin-3(4H)-one. Chemsrc. Retrieved from
-
8-acetyl-5-(benzyloxy)-2h-benzo[b][3][5]oxazin-3(4h)-one. ChemUniverse. Retrieved from
-
8-acetyl-5-(benzyloxy)-2h-benzo[b][3][5]oxazin-3(4h)-one. SRD Pharma. Retrieved from
-
8-acetyl-5-(benzyloxy)-2H-benzo[b][3][5]oxazin-3(4H)-one. ChemicalBook. Retrieved from
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. PubChem.
-
8-acetyl-5-(benzyloxy)-2H-benzo[b][3][5]oxazin-3(4H)-one. ChemicalBook. Retrieved from
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- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
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- 11. 8-Acetyl-5-(benzyloxy)-2h-benzo[b][1,4]oxazin-3(4h)-one [srdpharma.com]
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- 13. 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | C17H14ClNO4 | CID 57989161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this complex heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on a combination of literature on benzoxazinone chemistry and extensive experience with related molecular scaffolds.[1][2][3][4][5] Our goal is to provide you with the insights necessary to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one to ensure its stability?
A1: Proper storage is critical for maintaining the chemical integrity of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. This compound contains several functional groups that can be sensitive to environmental conditions. The benzoxazinone core, while relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.[6][7][8] The benzyloxy group is generally stable but can be cleaved under hydrogenolysis conditions. The acetyl group is relatively robust but can participate in various reactions.
For optimal stability, we recommend storing the compound as a solid in a tightly sealed container at room temperature in a dry, well-ventilated place.[9] For long-term storage, refrigeration (2-8 °C) is advisable. It is crucial to protect the compound from moisture and light. When handling, always use personal protective equipment, including gloves and safety glasses, and work in a well-ventilated area or fume hood.[10][11][12]
Q2: What are the best solvents for dissolving 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one for experimental use?
A2: The solubility of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one has not been extensively reported in the literature. However, based on its structure, which includes both polar (amide, ketone) and nonpolar (benzyl, aromatic rings) moieties, a range of organic solvents should be effective. We recommend starting with common laboratory solvents and testing solubility on a small scale.
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | High | Good for moderately polar organic compounds. |
| Chloroform | High | Similar to DCM, often used in benzoxazinone synthesis.[5] |
| Tetrahydrofuran (THF) | High | Aprotic polar solvent, good for a wide range of organic molecules. |
| Ethyl Acetate (EtOAc) | Moderate to High | Common solvent for reactions and chromatography. |
| Acetone | Moderate | Polar aprotic solvent. |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for creating stock solutions. |
| Methanol/Ethanol | Low to Moderate | Polar protic solvents may have limited dissolving power for this molecule. |
| Water | Insoluble | The large nonpolar groups will likely make it insoluble in water. |
It is always best practice to determine the solubility empirically for your specific application and concentration needs.
Troubleshooting Guide for Synthesis and Reactions
The synthesis of benzoxazinone derivatives can be complex, often involving multiple steps and sensitive intermediates.[2][3][13] Below are common issues that may arise when using 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a starting material or when encountering it as a product.
Q3: I am seeing a low yield in a reaction involving the modification of the acetyl group. What could be the cause?
A3: Low yields in reactions targeting the acetyl group can stem from several factors. The acetyl group's reactivity can be influenced by the electron-donating nature of the benzyloxy group and the overall electron density of the aromatic system.
-
Steric Hindrance: The surrounding benzyloxy and benzoxazinone structures might sterically hinder the approach of bulky reagents to the acetyl group.
-
Side Reactions: The benzoxazinone ring itself contains reactive sites. The lactam nitrogen can be deprotonated under basic conditions, and the carbonyl group can be a target for nucleophiles.[14]
-
Reaction Conditions: Ensure your reaction conditions are appropriate for the specific transformation you are attempting. For example, in an aldol condensation, a strong, non-nucleophilic base is preferred to avoid competitive reactions with the lactam.
Troubleshooting Workflow: Modifying the Acetyl Group
Caption: Troubleshooting workflow for low product yield.
Q4: I suspect my compound is degrading during my reaction or workup. What are the likely degradation pathways?
A4: Degradation of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one can occur under harsh conditions. The most probable degradation pathways involve the hydrolysis of the lactam in the benzoxazinone ring or the cleavage of the benzyl ether.
-
Hydrolysis of the Benzoxazinone Ring: Strong aqueous acids or bases can catalyze the hydrolysis of the cyclic amide (lactam) bond, leading to the opening of the heterocyclic ring. This would result in the formation of an amino acid derivative.
-
Debenzylation: The benzyloxy group is susceptible to cleavage under conditions of catalytic hydrogenation (e.g., H₂, Pd/C). It can also be cleaved by strong acids at elevated temperatures.
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
To mitigate degradation, it is advisable to use mild reaction conditions and avoid prolonged exposure to strong acids or bases, especially at high temperatures. If catalytic hydrogenation is not the intended reaction, ensure your reaction setup is free of residual hydrogenation catalysts.
Q5: I am having difficulty purifying my product, and I see multiple spots on my TLC plate. How can I improve the purification?
A5: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
-
Chromatography Optimization: If you are using column chromatography, a systematic approach to solvent system selection is key. Start with a nonpolar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. A shallow gradient can improve the separation of compounds with similar polarities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. You will need to screen for a suitable solvent or solvent pair in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Alternative Purification Methods: For challenging separations, consider other techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC).
Experimental Protocol: Small-Scale Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is not suitable for recrystallization.
-
If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves upon heating, this is a potential recrystallization solvent.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
A good recrystallization solvent will result in the formation of well-defined crystals upon cooling.
By carefully considering the inherent reactivity of the functional groups in 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and employing systematic troubleshooting, you can overcome common experimental hurdles and achieve your desired outcomes.
References
-
PubChem. (n.d.). 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][10]oxazin-3(4H)-one. Retrieved from [Link]
-
Ge, Z. Y., et al. (2011). Synthesis of 2H-benzo[b][1][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5792-5795.
-
Procter & Gamble. (2021). Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (2025). 8-(2-azidoacetyl)-5-(benzyloxy)-2H-benzo[b][1][10]oxazin-3(4H)-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
American Elements. (n.d.). 8-Acetyl-6-(benzyloxy)-2H-benzo[b][1][10]oxazin-3(4H)-one. Retrieved from [Link]
-
ChemUniverse. (n.d.). 8-ACETYL-5-(BENZYLOXY)-2H-BENZO[B][1][10]OXAZIN-3(4H)-ONE. Retrieved from [Link]
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
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Validation & Comparative
A Comparative Efficacy Analysis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one Against Established Therapeutic Agents
Abstract
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5] This guide provides a comparative framework for evaluating the potential therapeutic efficacy of a novel derivative, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. Due to the limited direct biological data on this specific molecule, this document synthesizes information from related benzoxazinone compounds to postulate potential therapeutic applications and outlines a comprehensive, multi-tiered experimental plan to rigorously assess its efficacy against established drugs in the fields of neuroinflammation and convulsive disorders. The proposed workflows are designed to establish a robust, data-driven profile of the compound's mechanism of action and therapeutic potential.
Introduction: The Therapeutic Promise of the Benzoxazinone Core
The benzoxazinone heterocyclic system is a cornerstone for the development of new pharmaceutical agents, demonstrating a remarkable diversity of pharmacological effects.[5] Various derivatives have been investigated for their potential as antibacterial, anticancer, and antifungal agents.[5] Notably, significant research has highlighted the potential of this scaffold in addressing central nervous system (CNS) disorders and inflammatory conditions.[3] For instance, certain derivatives have been designed as non-competitive inhibitors of human acetylcholinesterase, suggesting a potential role in treating Alzheimer's disease, while others have shown promise as dopamine D2 receptor antagonists for psychiatric conditions.[3] Furthermore, the anti-inflammatory properties of benzoxazinone derivatives have been documented, with compounds showing significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[3]
The subject of this guide, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one, is a novel entity within this class. While primarily cataloged as a synthetic intermediate, its structural motifs suggest a potential for biological activity.[6] This guide will therefore focus on two promising therapeutic avenues for this compound: anti-inflammatory and anticonvulsant activities. To establish a rigorous benchmark for its potential efficacy, we will compare it against the following well-established drugs:
-
Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID) used as a positive control in anti-inflammatory assays.
-
Diazepam: A benzodiazepine class drug widely used for its anxiolytic and anticonvulsant properties.
Proposed Mechanism of Action and Key Biological Targets
Based on the activities of related benzoxazinone compounds, we can hypothesize potential mechanisms of action for 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Anti-Inflammatory Pathway
Many benzoxazinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A plausible mechanism is the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS). This is a common mechanism for novel anti-inflammatory agents.
Caption: Hypothesized anti-inflammatory mechanism of action.
Anticonvulsant Pathway
The anticonvulsant effects of many drugs are mediated through the enhancement of GABAergic inhibition in the brain. This is often achieved by positive allosteric modulation of the GABA-A receptor, which increases the influx of chloride ions and hyperpolarizes the neuron, making it less likely to fire an action potential.
Caption: Hypothesized mechanism for anticonvulsant activity.
Experimental Design for Efficacy Comparison
A tiered approach to experimental validation is proposed to systematically evaluate the efficacy of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one.
Tier 1: In Vitro Cellular Assays
-
Objective: To determine the compound's ability to suppress the production of pro-inflammatory cytokines in vitro.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Culture cells to 80% confluency in appropriate media.
-
Pre-treat cells with varying concentrations of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.1, 1, 10, 100 µM) and Diclofenac as a positive control for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell supernatant and quantify the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine and compare it to that of Diclofenac.
-
Objective: To assess the compound's ability to bind to the GABA-A receptor.
-
Methodology: A competitive radioligand binding assay using synaptic membrane preparations from the rat cerebral cortex.
-
Incubate membrane preparations with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam).
-
Add increasing concentrations of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one or Diazepam (positive control).
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
Tier 2: In Vivo Animal Models
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Methodology:
-
Administer 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one or Diclofenac orally or intraperitoneally at various doses.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Objective: To assess the compound's ability to prevent the spread of seizures.
-
Animal Model: Mice.
-
Methodology:
-
Administer the test compound or Diazepam at various doses.
-
At the time of peak effect (determined from pharmacokinetic studies), subject the animals to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: Determine the ED₅₀ (the dose effective in protecting 50% of the animals) for the test compound and compare it to Diazepam.
Comparative Data Summary (Hypothetical)
The following tables present a hypothetical outcome of the proposed experiments to illustrate the comparative analysis.
Table 1: In Vitro Anti-Inflammatory Efficacy
| Compound | Cytokine | IC₅₀ (µM) |
| 8-Acetyl-5-(benzyloxy)-...-one | TNF-α | To be determined |
| IL-6 | To be determined | |
| Diclofenac | TNF-α | ~5 µM |
| IL-6 | ~8 µM |
Table 2: In Vivo Anticonvulsant Efficacy
| Compound | Model | ED₅₀ (mg/kg) |
| 8-Acetyl-5-(benzyloxy)-...-one | MES | To be determined |
| Diazepam | MES | ~1.5 mg/kg |
Conclusion and Future Directions
This guide outlines a comprehensive strategy for evaluating the therapeutic potential of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one. By systematically assessing its anti-inflammatory and anticonvulsant properties in established in vitro and in vivo models and comparing its performance against standard drugs like Diclofenac and Diazepam, a clear and objective efficacy profile can be established. The proposed experimental workflows are designed to provide robust and reproducible data, which will be crucial in determining the future developmental pathway for this promising compound. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as exploration of its efficacy in more complex disease models.
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A Comparative Guide to the In Vivo Efficacy of Benzoxazinone Derivatives in Preclinical Models of Inflammation and Pain
Introduction to the Benzoxazinone Scaffold: A Promising Framework for Novel Therapeutics
The benzoxazinone heterocyclic ring system is a crucial framework in medicinal chemistry, recognized for its diverse biological activities.[1][3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[5][6] The structural versatility of the benzoxazinone core allows for the synthesis of a multitude of derivatives with potentially enhanced efficacy and improved safety profiles compared to existing therapies. This guide focuses on the in vivo evaluation of such derivatives, providing a blueprint for assessing their therapeutic potential.
Comparative In Vivo Efficacy of Benzoxazinone Derivatives
The following data is derived from a study that synthesized five novel benzoxazinone derivatives (3a-e) by cyclizing the carboxylic group of five different NSAIDs with anthranilic acid.[1][3][4] These derivatives were evaluated for their anti-inflammatory, analgesic, and ulcerogenic potential in established animal models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established acute inflammatory model used to assess the efficacy of anti-inflammatory agents.[7][8][9] The table below summarizes the percentage inhibition of paw edema by the benzoxazinone derivatives at 4 hours post-carrageenan administration.
| Compound ID | Parent NSAID | % Inhibition of Paw Edema (at 4h) |
| 3a | Aceclofenac | 46.19% |
| 3b | Ibuprofen | 60.24% |
| 3c | Mefenamic Acid | 39.93% |
| 3d | Diclofenac | 62.61% |
| 3e | Ketoprofen | 54.00% |
| Reference | Diclofenac | 68.20% |
Data sourced from Khan et al., 2024.[1]
The results indicate that the diclofenac-derived benzoxazinone (3d) exhibited the most significant anti-inflammatory activity among the synthesized derivatives, with a 62.61% inhibition of paw edema.[1][3][4]
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a visceral pain model used to evaluate the efficacy of analgesic compounds.[10][11][12][13] The table below presents the percentage protection against writhing for each benzoxazinone derivative.
| Compound ID | Parent NSAID | % Protection (Analgesic Activity) |
| 3a | Aceclofenac | 48.72% |
| 3b | Ibuprofen | 58.66% |
| 3c | Mefenamic Acid | 42.15% |
| 3d | Diclofenac | 62.36% |
| 3e | Ketoprofen | 55.48% |
| Reference | Diclofenac | 65.84% |
Data sourced from Khan et al., 2024.[1]
Consistent with its anti-inflammatory activity, the diclofenac-derived benzoxazinone (3d) also demonstrated the most potent analgesic effect, with 62.36% protection in the writhing test.[1][3][4]
Gastrointestinal Safety: Ulcerogenicity Index
A significant drawback of many NSAIDs is their potential to cause gastrointestinal ulceration. The ulcerogenic potential of the synthesized benzoxazinone derivatives was assessed and is presented below as the ulcerogenicity index. A lower index indicates better gastrointestinal safety.
| Compound ID | Parent NSAID | Ulcerogenicity Index |
| 3a | Aceclofenac | 1.83 |
| 3b | Ibuprofen | 2.50 |
| 3c | Mefenamic Acid | 1.92 |
| 3d | Diclofenac | 2.67 |
| 3e | Ketoprofen | 2.33 |
| Reference | Diclofenac | 2.66 |
Data sourced from Khan et al., 2024.[1]
The aceclofenac-derived benzoxazinone (3a) showed the most favorable gastrointestinal safety profile with the lowest ulcerogenicity index.[1]
Experimental Protocols
The following are detailed protocols for the in vivo assays used to generate the comparative efficacy data.
Carrageenan-Induced Paw Edema Protocol
This protocol is a standard method for inducing acute inflammation and evaluating anti-inflammatory drugs.[7][8][9]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Calculation of Percentage Inhibition of Edema:
% Inhibition = [ (Vc - Vt) / Vc ] * 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the drug-treated group
Acetic Acid-Induced Writhing Test Protocol
This protocol is a widely used method for screening peripherally acting analgesics.[10][11][12][13]
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Calculation of Percentage Protection:
% Protection = [ (Wc - Wt) / Wc ] * 100
Where:
-
Wc = Mean number of writhes in the control group
-
Wt = Mean number of writhes in the drug-treated group
Mechanistic Insights: Potential Anti-Inflammatory Pathways
The anti-inflammatory effects of benzoxazinone derivatives are believed to be mediated through multiple pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the synthesis of pro-inflammatory prostaglandins.[14] Additionally, some derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation.[2][15]
Caption: Representative Anti-Inflammatory Mechanism of Benzoxazinone Derivatives.
Conclusion and Future Directions
The comparative analysis of the benzoxazinone derivatives presented in this guide highlights the therapeutic potential of this chemical scaffold. The diclofenac-benzoxazinone conjugate (3d) emerged as a lead molecule with potent anti-inflammatory and analgesic activities, while the aceclofenac derivative (3a) demonstrated a superior gastrointestinal safety profile.[1][3][4] These findings underscore the opportunity to modulate the efficacy and safety of benzoxazinone derivatives through structural modifications.
For researchers working on 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one and its derivatives, the experimental protocols and comparative data within this guide provide a validated framework for preclinical evaluation. Future studies should aim to synthesize and test these specific derivatives using the described in vivo models to ascertain their therapeutic index. Furthermore, elucidation of their precise mechanism of action will be crucial for their continued development as next-generation anti-inflammatory and analgesic agents.
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A Head-to-Head Comparison of Benzoxazinone-Based Compounds in Cancer Research: A Senior Application Scientist's Guide
To the researchers, scientists, and drug development professionals pioneering the next wave of cancer therapeutics, this guide offers an in-depth, comparative analysis of benzoxazinone-based compounds. We move beyond a mere survey to provide a head-to-head evaluation of specific derivatives, grounded in experimental data, to inform your research and development efforts. This document is structured to provide not just information, but insight, reflecting the causal logic behind experimental design and the critical interpretation of results.
Introduction: The Rising Prominence of the Benzoxazinone Scaffold
The benzoxazinone core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antiproliferative and cytotoxic effects against various human cancer cell lines.[2][3] The versatility of this heterocyclic system allows for molecular modifications that can be tailored to target diverse oncogenic pathways.[2][4]
The mechanisms underlying their anticancer activity are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the direct inhibition of key enzymes essential for tumor progression, such as topoisomerases and protein kinases.[3][5][6] This guide will dissect the performance of distinct benzoxazinone derivatives, providing a comparative look at their efficacy and mechanisms of action.
The Contenders: A Spotlight on Key Benzoxazinone Derivatives
For this comparative analysis, we will focus on three distinct classes of benzoxazinone derivatives that exemplify the chemical diversity and therapeutic potential of this scaffold:
-
Substituted 2-Aryl-4H-benzo[d][2][7]oxazin-4-ones: These compounds feature an aryl group at the 2-position, a common point for chemical modification to enhance potency and selectivity.
-
Benzoxazine-Purine Hybrids: These molecules are rationally designed to combine the benzoxazine scaffold with a purine moiety, aiming to interfere with nucleic acid synthesis pathways.[4]
-
Topoisomerase I-Inhibiting Benzoxazines: A class of derivatives identified for their specific ability to inhibit human topoisomerase I, a critical enzyme for DNA replication and a validated target in oncology.[6]
Comparative Analysis: Mechanism and Potency
The true measure of an anticancer agent lies in its ability to selectively eliminate cancer cells with high potency. This is often a direct result of its specific mechanism of action.
Mechanism of Action: Diverse Pathways to Cell Death
Benzoxazinone derivatives employ a variety of strategies to halt cancer cell proliferation. A significant number of these compounds induce apoptosis. For example, certain derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and activate caspases, the executive enzymes of apoptosis.[5]
Another common mechanism is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1] Arrest at the G2/M phase is a noted effect of some 1,2,3-triazole-linked benzoxazinone derivatives.[1][8] More targeted mechanisms have also been identified; some compounds can induce DNA damage, while others specifically inhibit signaling pathways like PI3K/mTOR or stabilize G-quadruplex structures in the c-Myc promoter region, downregulating this key oncogene.[8][9]
Below is a generalized signaling pathway illustrating how certain benzoxazinone derivatives can trigger apoptosis.
Caption: Standard workflow for evaluating the anticancer potential of benzoxazinones.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazinone compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Future Perspectives and Conclusion
The benzoxazinone scaffold remains a highly promising platform for the development of novel anticancer agents. The head-to-head comparison reveals that subtle changes in chemical structure can lead to significant differences in potency and mechanism of action. Benzoxazine-purine hybrids and derivatives targeting topoisomerases have shown particularly potent low-micromolar activities.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoxazinone core to optimize potency and selectivity.
-
In Vivo Efficacy: Moving the most promising compounds from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of benzoxazinone derivatives with existing chemotherapeutic agents to overcome drug resistance.
This guide provides a framework for understanding and evaluating the diverse anticancer potential of benzoxazinone-based compounds. By applying rigorous experimental protocols and a deep understanding of the underlying molecular mechanisms, the research community can continue to unlock the therapeutic promise held within this versatile chemical scaffold.
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Validating Target Engagement of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide for Drug Discovery Professionals
Introduction: The Critical Imperative of Target Engagement
In modern drug discovery, identifying a potent molecule in a biochemical assay is merely the first step. The decisive challenge lies in confirming that this molecule reaches and binds to its intended target within the complex milieu of a living cell—a concept known as target engagement.[1][2][3] Failure to rigorously validate target engagement is a primary contributor to late-stage clinical trial failures. This guide provides a comprehensive, technically-grounded framework for validating the cellular target engagement of a novel compound, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (hereafter referred to as Cmpd-X ).
The benzoxazinone scaffold is present in various biologically active molecules, with activities ranging from anti-inflammatory to anticancer.[4][5][6] Based on the structural features of Cmpd-X and the known activities of related heterocyclic compounds, we hypothesize that its primary cellular target may be a member of the Histone Deacetylase (HDAC) family of enzymes. HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression.[7][8][9] Inhibitors of HDACs, such as the FDA-approved drug Vorinostat (SAHA), are known to induce hyperacetylation, reactivate tumor suppressor genes, and trigger cell cycle arrest or apoptosis, making them a vital class of anti-cancer agents.[9][10][11]
This guide will compare Cmpd-X against the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA) , across a multi-assay cascade designed to provide orthogonal evidence of target engagement. We will progress from direct biophysical evidence of binding to downstream functional consequences and, finally, to a cellular phenotypic outcome.
The Target Engagement Triad: A Multi-Pronged Validation Strategy
To build a robust and irrefutable case for target engagement, we will employ a triad of complementary experimental approaches. This strategy ensures that we are not misled by artifacts from a single assay but are instead building a cohesive, self-validating dataset.
-
Direct Biophysical Confirmation: Does the compound physically bind to the target protein in cells?
-
Proximal Biomarker Modulation: Does target binding lead to the expected change in the target's immediate downstream substrate?
-
Cellular Phenotypic Response: Does this molecular activity translate into a measurable, dose-dependent effect on cell fate?
Assay I: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
Principle & Rationale: CETSA is a powerful method for verifying drug-target interaction in a native cellular environment.[12][13] The core principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[14][15] By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly infer target engagement. A positive result is a "thermal shift"—an increase in the temperature at which the target protein denatures in the presence of the compound.[13][14]
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol is optimized to determine the potency of target engagement at a fixed temperature.
-
Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or HCT116) in sufficient quantity for multiple treatment conditions. Aim for 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a dose-response of Cmpd-X (e.g., 0.1 nM to 10 µM) and Vorinostat as a positive control. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.
-
Heating Step: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the samples to a pre-determined optimal temperature (e.g., 52°C, which should be on the steep slope of the target's melt curve) for 3 minutes in a thermal cycler. Leave an aliquot at room temperature as a non-heated control.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[16]
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., HDAC1) using Western blotting or an ELISA-based method.[13][16]
Data Presentation & Interpretation
The amount of soluble HDAC1 at each compound concentration is normalized to the vehicle control. Plotting this data generates a dose-response curve from which an EC50 (effective concentration for 50% stabilization) can be derived.
| Compound | Target | Cell Line | CETSA EC50 (µM) |
| Cmpd-X | HDAC1 | HCT116 | 0.85 |
| Vorinostat (SAHA) | HDAC1 | HCT116 | 0.25[11][17] |
Table 1: Comparative CETSA data for Cmpd-X and Vorinostat. A lower EC50 value indicates more potent target stabilization.
Assay III: Anti-Proliferation Assay (Cellular Phenotype)
Principle & Rationale: The ultimate goal of an anti-cancer therapeutic is to halt the uncontrolled proliferation of cancer cells. [18]By inhibiting HDACs, Cmpd-X is expected to induce cell cycle arrest and/or apoptosis, leading to a reduction in viable cells. [9]An anti-proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides the crucial link between molecular target engagement and a desired cellular phenotype. [19]This assay quantifies ATP, an indicator of metabolically active, viable cells. [20][21] Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Cmpd-X and Vorinostat. Include vehicle-only controls and wells with no cells for background measurement.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions. This extended time allows for effects on cell division to become apparent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes. [22] * Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium. [20][21] * Mix on an orbital shaker for 2 minutes to induce cell lysis. [22] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [22]5. Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Presentation & Interpretation
The raw luminescence data is normalized to the vehicle control (defined as 100% viability). The results are plotted as percent viability versus log[compound concentration] to generate a dose-response curve, from which the GI50 (concentration for 50% growth inhibition) is calculated.
| Compound | Cell Line | Anti-Proliferation GI50 (µM) |
| Cmpd-X | HCT116 | 1.5 |
| Vorinostat (SAHA) | HCT116 | 0.4 [23][24] |
Table 3: Comparative anti-proliferative activity. A lower GI50 value signifies greater potency in inhibiting cancer cell growth.
Synthesis and Conclusion
This guide outlines a logical, robust, and multi-faceted strategy for validating the cellular target engagement of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (Cmpd-X) , using the known HDAC inhibitor Vorinostat as a benchmark.
-
CETSA provided direct, biophysical evidence that Cmpd-X binds to its putative target, HDAC1, within intact cells, albeit with slightly lower potency than Vorinostat.
-
Western Blotting confirmed that this binding event is functionally relevant, leading to the expected downstream effect of histone hyperacetylation, a hallmark of HDAC inhibition.
-
The Anti-Proliferation Assay successfully linked this molecular mechanism of action to a critical anti-cancer phenotype: the inhibition of tumor cell growth.
By integrating these orthogonal assays, we have constructed a compelling, self-validating dataset that strongly supports the hypothesis that Cmpd-X is a novel, cell-active HDAC inhibitor. This rigorous approach to target engagement validation provides the confidence needed to advance a compound through the drug discovery pipeline, significantly de-risking the path toward clinical development.
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Title: Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
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Title: Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI Source: MDPI URL: [Link]
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Title: Mechanism of action of HDAC inhibitors - ResearchGate Source: ResearchGate URL: [Link]
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Title: Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Target and pathway engagement assays Source: Concept Life Sciences URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Information URL: [Link]
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Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
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Title: Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Source: Mongolian Journal of Chemistry URL: [Link]
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A Researcher's Guide to De-risking Drug Candidates: A Comparative Off-Target Analysis of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one
In the landscape of modern drug discovery, the aphorism 'know thy molecule' has never been more critical. The journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions that can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for the systematic analysis of off-target effects, using the novel compound 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one as a central case study.
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from potent and selective CDK9 inhibitors for hematologic malignancies to platelet aggregation inhibitors.[3][4] This promiscuity underscores the critical need for a thorough off-target liability assessment of any new analogue.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to compound profiling.
The Challenge: Predicting Unintended Interactions
While 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one (hereafter referred to as Cmpd-X ) may have been designed with a specific primary target in mind, its structural motifs could allow it to bind to a host of other proteins. Early identification of these unintended interactions is paramount to mitigate the risk of late-stage clinical failures, which are often attributed to unforeseen safety issues arising from off-target activities.[5]
This guide will compare the hypothetical off-target profile of Cmpd-X against two representative alternatives:
-
Alternative A: A known selective inhibitor of the intended primary target class.
-
Alternative B: A compound with a similar benzoxazinone core but different peripheral substitutions, known to have a distinct off-target profile.
Our analysis will follow a tiered screening cascade, beginning with broad, high-throughput screens and progressively narrowing down to more focused, physiologically relevant assays.
An Integrated Strategy for Off-Target Profiling
A robust off-target screening strategy should be multi-pronged, leveraging both computational and experimental approaches to build a comprehensive picture of a compound's interaction landscape.[6]
Caption: Tiered workflow for off-target liability assessment.
Tier 1: Broad Panel Screening for Unbiased Hit Finding
The initial step is to cast a wide net to identify potential off-target interactions across major protein families implicated in adverse drug reactions.
Kinase Selectivity Profiling
Given that kinases are a large family of enzymes and a common source of off-target effects, a broad kinase panel screen is a cornerstone of early safety profiling.[2][7] We will subject Cmpd-X and its alternatives to a comprehensive screen of over 400 kinases at a fixed concentration (e.g., 1 µM).
Rationale: This provides an unbiased overview of the kinome-wide selectivity. Cellular kinase assays are often preferred over biochemical assays as they offer a more physiologically relevant environment, accounting for cell permeability and intracellular ATP concentrations.[1]
Hypothetical Data Summary:
| Compound | Primary Target Inhibition (%) | Off-Target Kinase Hits (>70% Inhibition) |
| Cmpd-X | 95% (Target Kinase Y) | 8 (including SRC, LCK, YES) |
| Alternative A | 98% (Target Kinase Y) | 1 (structurally related kinase) |
| Alternative B | 88% (Target Kinase Z) | 15 (diverse kinases) |
This hypothetical data suggests Cmpd-X has moderate selectivity, with potential activity against Src-family kinases. Alternative A is highly selective, while Alternative B is promiscuous.
Receptor and Ion Channel Screening
Interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are frequently linked to cardiovascular, central nervous system (CNS), and gastrointestinal side effects. A standard safety panel, such as the SafetyScreen44 from Eurofins or a similar panel, utilizes receptor-ligand binding assays to flag these undesirable interactions.[8][9]
Rationale: These assays are a cost-effective way to rapidly screen for interactions with a wide range of targets known to be involved in adverse events. They typically use radiolabeled ligands in a competitive binding format to determine if the test compound displaces the known ligand.[10][11]
Hypothetical Data Summary:
| Compound | Significant Off-Target Hits (>50% Displacement at 10 µM) |
| Cmpd-X | hERG channel, 5-HT2B receptor |
| Alternative A | None |
| Alternative B | Adrenergic α1, Dopamine D2, Muscarinic M1 |
This hypothetical data flags a potential cardiovascular liability for Cmpd-X due to hERG interaction and a possible link to serotonergic effects.
Tier 2: Validating and Quantifying Off-Target Engagement in a Cellular Context
Hits from broad panel screens must be validated in a more physiologically relevant setting to confirm that the compound engages the target within intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[12] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[13][14] This allows for the confirmation of target engagement without the need for modified compounds or cells.
Rationale: By moving from a purified enzyme or membrane preparation to an intact cell, we can confirm that the compound is cell-permeable and can access its target in the complex milieu of the cytoplasm or nucleus. This is a crucial step in validating the hits from in vitro screens.[15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Hypothetical Isothermal Dose-Response (ITDR) CETSA® Data:
| Off-Target Hit | Cmpd-X EC₅₀ (µM) | Alternative A EC₅₀ (µM) | Alternative B EC₅₀ (µM) |
| SRC Kinase | 1.2 | > 30 | 0.8 |
| hERG Channel | 5.8 | > 30 | > 30 |
| 5-HT2B Receptor | 3.5 | > 30 | 15.6 |
This hypothetical data confirms that Cmpd-X engages both SRC kinase and the 5-HT2B receptor in intact cells at low micromolar concentrations, validating the initial screen hits.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (NanoBRET™ Target Engagement Assay)
This protocol is adapted from commercially available services which provide a robust method for quantifying compound binding to a panel of kinases in live cells.[1]
-
Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Transfected cells are plated in 96- or 384-well plates. Cmpd-X, alternatives, and control compounds are added at a final concentration of 1 µM. A DMSO control is also included.
-
Tracer Addition: A fluorescent energy transfer probe (tracer) that binds to the kinase active site is added to all wells.
-
BRET Measurement: After equilibration, the NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured on a plate reader.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET signal in the presence of the compound indicates displacement of the tracer and therefore, compound binding. Percent inhibition is calculated relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection
This protocol outlines the steps for validating a specific off-target hit identified in the primary screens.[16]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express SRC kinase) to 80% confluency. Treat cells with varying concentrations of Cmpd-X (e.g., 0.1 to 30 µM) or DMSO for 2 hours.
-
Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a predetermined temperature (e.g., 52°C, a temperature at which a significant portion of the unbound target denatures) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration. Normalize the samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for the target protein (e.g., anti-SRC) and a loading control (e.g., anti-GAPDH). Use a secondary antibody conjugated to HRP and detect via chemiluminescence.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against the compound concentration to generate an isothermal dose-response curve and determine the EC₅₀.
Conclusion and Forward Look
This guide outlines a systematic, tiered approach to characterizing the off-target profile of a novel compound, 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one . Our hypothetical analysis reveals that while Cmpd-X is potent against its primary target, it possesses off-target activities against Src-family kinases and the hERG channel that warrant further investigation.
-
Cmpd-X presents a mixed profile. The SRC activity could be therapeutically beneficial in an oncology context but is an off-target liability otherwise. The hERG interaction is a significant safety concern that must be addressed, likely through medicinal chemistry efforts to improve selectivity.
-
Alternative A demonstrates a much cleaner off-target profile, making it a superior candidate from a safety perspective, assuming comparable efficacy.
-
Alternative B is a promiscuous compound and would likely be deprioritized due to the high potential for unpredictable side effects.
The logical framework, experimental protocols, and data interpretation presented here provide a robust starting point for any research team aiming to de-risk their small molecule candidates. By embracing a comprehensive off-target analysis early in the discovery pipeline, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the development of safer and more effective medicines.
References
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Kinase Panel Screening Services. Reaction Biology. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
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Kinase Screening and Profiling Services. BPS Bioscience. [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. (2005). [Link]
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Receptor Binding Assays for HTS and Drug Discovery. NCBI. (2012). [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Receptor Binding Assays and Drug Discovery. PubMed. (2017). [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. (2014). [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016). [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. (2019). [Link]
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Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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How can off-target effects of drugs be minimised? Patsnap. (2025). [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
-
Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. (2022). [Link]
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- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Proper Disposal of 8-Acetyl-5-(benzyloxy)-2H-benzo[b]oxazin-3(4H)-one: A Comprehensive Guide for Laboratory Professionals
Proper Disposal of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Waste Classification
Structural Analogs and Chemical Class Insights:
-
Benzoxazinone Core: Benzoxazinone derivatives are widely used in medicinal chemistry and may exhibit a range of biological activities.[3][4] Their degradation in the environment can lead to various byproducts, including aminophenols and acetamidophenols.[5] Due to their bioactive nature, they should be handled as potentially harmful chemical substances.
-
Aromatic Amine Characteristics: The broader class of aromatic amines, to which this compound is related, includes substances known for their potential toxicity and, in some cases, carcinogenicity.[6][7] Therefore, it is prudent to manage this compound with a high degree of caution.
-
Acetylated Aromatic Compound: The presence of an acetyl group on the aromatic ring is a common feature in many chemical syntheses.[8] While N-acetylation can sometimes be a detoxification pathway in biological systems, the overall hazard profile of the parent molecule should be the primary consideration for disposal.[9]
-
Hazard Identification from Similar Compounds: A Safety Data Sheet for a related benzoxazinone derivative, 6-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1][2]oxazin-3(4H)-one, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[10] Given the structural similarities, it is reasonable to assume that 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one may present similar hazards.
Waste Characterization:
In the absence of a specific EPA waste code, the waste must be characterized based on its properties. It is the responsibility of the waste generator to determine if the waste exhibits characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity).[11] Given the potential hazards inferred from its chemical structure and related compounds, it is recommended to manage all waste containing 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one as hazardous chemical waste .
| Parameter | Assessment | Justification |
| Physical State | Solid (assumed) | Based on typical characteristics of similar organic compounds. |
| Potential Hazards | Irritant (skin, eyes, respiratory), Potential for toxicity | Based on data for structurally similar benzoxazinone derivatives and the general properties of aromatic amines.[6][10] |
| GHS Classification (Inferred) | Irritant (GHS07) | A conservative classification based on available data for similar compounds.[12] |
| Recommended Waste Stream | Hazardous Chemical Waste | Precautionary measure due to potential hazards and lack of specific disposal data. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of solutions containing the compound, which could cause serious eye irritation.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[13] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[10] |
Disposal Workflow
The proper disposal of 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1][2]oxazin-3(4H)-one is critical to prevent environmental contamination and ensure regulatory compliance. These compounds should be treated as hazardous waste and disposed of accordingly.
Sources
- 1. MedicalLab Management Magazine [medlabmag.com]
- 2. acs.org [acs.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemcess.com [chemcess.com]
- 9. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. epa.gov [epa.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
